Product packaging for Benzoin(Cat. No.:CAS No. 579-44-2)

Benzoin

Cat. No.: B3432572
CAS No.: 579-44-2
M. Wt: 212.24 g/mol
InChI Key: ISAOCJYIOMOJEB-UHFFFAOYSA-N
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Description

Benzoin, with the molecular formula C14H12O2 and a molecular weight of 212.24 g/mol, is an off-white to yellowish crystalline solid with a mild, camphor-like aroma . It is synthetically produced via the this compound condensation reaction of benzaldehyde, distinguishing it from the similarly named this compound resin derived from Styrax trees . In industrial research, this compound serves as a key degassing agent in powder coating formulations. Its mechanism of action involves evaporating and oxidizing into benzil during the curing process, which depletes oxygen and accelerates the shrinkage of gas bubbles. This facilitates the dissolution of nitrogen into the resin matrix, thereby preventing pinholes and other surface defects in the final coating . Furthermore, this compound is a versatile precursor in organic synthesis and is frequently utilized in the preparation of various pharmaceutical compounds and as a stabilizing agent in the fragrance industry due to its warm, vanilla-like scent . As a chiral molecule, it exists as a pair of enantiomers, (-)-benzoin and (+)-benzoin, which can be of interest for stereochemical studies . Researchers value this compound for its multifunctional properties. This product is intended for Research Use Only (RUO) and is not approved for human or veterinary diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12O2<br>C14H12O2<br>C6H5COCH(OH)C6H5 B3432572 Benzoin CAS No. 579-44-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-1,2-diphenylethanone
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InChI

InChI=1S/C14H12O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13,15H
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InChI Key

ISAOCJYIOMOJEB-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)O
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Molecular Formula

C14H12O2, Array
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DSSTOX Substance ID

DTXSID1020144
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Molecular Weight

212.24 g/mol
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Physical Description

Benzoin is an off-white to yellow-white crystalline solid with an odor of camphor. Slightly acrid taste. When broken the fresh surfaces have a milky-white color. (NTP, 1992), Dry Powder; NKRA; Pellets or Large Crystals, White or yellowish solid; Slightly soluble in water; [Hawley] Water solubility = 300 mg/L; [ChemIDplus] Slightly yellow solid; [MSDSonline], Solid, WHITE-TO-YELLOW CRYSTALS., white to light yellow crystals with a faint, sweet, balsamic odour
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Boiling Point

651 °F at 760 mmHg (NTP, 1992), 194.00 °C. @ 12.00 mm Hg, at 102.4kPa: 344 °C
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Solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992), SOL IN 3335 PARTS WATER, MORE SOL IN HOT WATER; SOL IN 5 PARTS PYRIDINE; ACETONE; SOL IN BOILING ALC; SLIGHTLY SOL IN ETHER /DL-FORM/, SOL IN HOT METHANOL; SOL IN HOT ALCOHOL; ACETONE /D & L-FORMS/, SOL IN PYRIDINE /D-FORM/, 0.3 mg/mL at 25 °C, Solubility in water, g/100ml: 0.03, insoluble in water; slightly soluble in hot water, oils, slightly soluble (in ethanol)
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Density

1.31 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.31 g/cm³
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Vapor Pressure

1 MM HG @ 135.6 °C, Vapor pressure, Pa at 136 °C: 133
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Color/Form

PALE YELLOW CRYSTALS, WHITE CRYSTALS

CAS No.

119-53-9, 8050-35-9, 9000-05-9, 579-44-2, 9000-72-0
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Melting Point

279 °F (NTP, 1992), 134-138, MP:133-4 °C /D & L FORMS/, 137 °C
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Mechanistic Investigations of Benzoin Condensation

Cyanide-Catalyzed Benzoin (B196080) Condensation Mechanisms

The cyanide-catalyzed this compound condensation, first reported in 1832, is a cornerstone of organic synthesis. wikipedia.org The mechanism, which involves the critical step of polarity reversal (umpolung), was first proposed by A. J. Lapworth in 1903. wikipedia.orgnih.govchemeurope.com

The Lapworth mechanism proceeds through several key steps, initiated by the nucleophilic attack of a cyanide ion on the carbonyl carbon of an aldehyde. wikipedia.orgchemeurope.comorganicchemistrytutor.com

Nucleophilic Addition: The cyanide anion first attacks one molecule of benzaldehyde (B42025), forming a cyanohydrin intermediate. wikipedia.orgorganicchemistrytutor.com

Proton Transfer and Umpolung: A proton transfer occurs, leading to the formation of a carbanion. This intermediate is stabilized by the electron-withdrawing nature of the nitrile group. This step represents the "umpolung" or reversal of the normal electrophilic polarity of the aldehyde's carbonyl carbon, turning it into a nucleophile. nih.govchemeurope.comchem-station.com

Attack on Second Aldehyde: The resulting nucleophilic carbanion then attacks the carbonyl carbon of a second benzaldehyde molecule. wikipedia.orgchemeurope.com

Proton Transfer and Catalyst Elimination: A final proton transfer and the elimination of the cyanide ion yield the final product, this compound. The cyanide ion is regenerated, confirming its role as a catalyst. wikipedia.org

The key intermediate in this process is the cyanohydrin anion, often referred to as Lapworth's cyanohydrin intermediate, which serves as the crucial acyl anion equivalent. nih.govmdpi.com

Modern computational chemistry has provided deeper insights into the electronic rearrangements during the this compound condensation. The joint use of Bonding Evolution Theory (BET), which relies on the topological analysis of the Electron Localization Function (ELF) and Thom's Catastrophe Theory, has been particularly illuminating. mdpi.comresearchgate.net

ELF analysis allows for the mapping of the evolution of chemical bonds and non-bonding electron density throughout the reaction. mdpi.com This method, when combined with Catastrophe Theory, characterizes the points along the reaction coordinate where the topology of the electron density changes abruptly. For the cyanide-catalyzed this compound condensation, this analysis has identified 17 distinct "catastrophes," providing a highly detailed picture of the electronic steps involved in bond formation and cleavage. mdpi.com This approach offers a rigorous, quantitative description that confirms and refines the steps outlined in the classical Lapworth mechanism. nih.govmdpi.com

Computational studies using Density Functional Theory (DFT) have been employed to map the potential energy surface of the reaction, identifying intermediates and transition states. mdpi.comacs.org In the gas phase, the reaction is understood to proceed through five distinct transition state structures. mdpi.com

The rate-determining step has been identified as the formation of Lapworth's cyanohydrin intermediate. mdpi.comresearchgate.net In aprotic solvents, without the assistance of a protonic solvent, the rate-determining step is the reaction of the cyanide/benzaldehyde complex with a second benzaldehyde molecule, which has a calculated activation free energy barrier of 26.9 kcal/mol. acs.orgresearchgate.netnih.gov The subsequent step to form the cyanohydrin intermediate also presents a significant barrier of 20.0 kcal/mol. acs.orgresearchgate.netnih.gov

Geometrical analysis of the transition states reveals specific bond lengths and orientations. For instance, during the nucleophilic attack of the Lapworth intermediate on the second benzaldehyde molecule (TS3), the forming C1-C15 bond length is calculated to be 2.091 Å, compared to 2.480 Å in the pre-reaction complex and 1.760 Å in the post-reaction complex. nih.govmdpi.com

Calculated Gibbs Free Energy of Activation Barriers (ΔG‡) for Key Steps in Cyanide-Catalyzed this compound Condensation in Aprotic Solvent. acs.orgresearchgate.netnih.gov
Reaction StepActivation Barrier (kcal/mol)Significance
Reaction of Cyanide/Benzaldehyde Complex with Second Benzaldehyde26.9Rate-Determining Step
Formation of Cyanohydrin Intermediate from α-hydroxy ether20.0Partially Rate-Determining

The solvent plays a critical role in the this compound condensation. While the reaction can proceed in aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), the mechanism and rates are significantly influenced by the presence of protic solvents like water or ethanol. acs.orgnih.govchempedia.info

In protic solvents, a solvent-assisted proton shift can facilitate the formation of the cyanohydrin intermediate, potentially lowering the activation energy barrier by a considerable amount—a simulated methanol-assisted system showed a decrease of approximately 25 kcal/mol. mdpi.com Experimental evidence shows that the reaction rate is approximately 200 times faster in water than in ethanol, an effect attributed to hydrophobic acceleration. chempedia.info In contrast, the reaction rate in DMSO is about 50 times greater than in water without additives, highlighting the complex interplay of solvent properties. researchgate.net Computational studies focusing on aprotic environments have demonstrated that the reaction can occur without direct solvent assistance, proceeding through a pathway where a benzaldehyde molecule aids in the necessary proton transfers. acs.orgnih.gov

N-Heterocyclic Carbene (NHC)-Catalyzed this compound Condensation Mechanisms

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of organocatalysts for the this compound condensation, offering an alternative to toxic cyanide catalysts. beilstein-journals.orgd-nb.info The mechanism is analogous to the cyanide-catalyzed pathway, involving the formation of a key "Breslow intermediate." urfu.rursc.org

The history of NHC catalysis in the this compound reaction dates back more than a century after the initial discovery of the condensation itself.

Early Discoveries (Thiazolium Salts): The first instance of NHC catalysis in this reaction was reported by Ukai, who used a thiazolium salt as a catalyst. beilstein-journals.orgeurjchem.com This was a precursor to the understanding of thiamine (B1217682) (Vitamin B1), which contains a thiazolium moiety, as a biological catalyst for similar transformations. urfu.ruias.ac.in In 1958, Ronald Breslow proposed the catalytic cycle, identifying the deprotonated thiazol-2-ylidene as the active catalyst and postulating the existence of the crucial enaminol intermediate, now known as the Breslow intermediate. urfu.rursc.org

Modern Architectures: The field has since expanded rapidly, with the development of a wide array of NHC structures. Thiazolium salt-derived NHCs remain widely used, but other architectures have gained prominence. d-nb.info

Triazolium Salts: These have become particularly popular catalysts, especially for enantioselective this compound reactions, where chiral triazolium salts can induce high levels of stereocontrol. beilstein-journals.orgd-nb.info

Imidazolium (B1220033) and Benzimidazolium Salts: These NHC precursors are also effective catalysts. d-nb.infoeurjchem.com Modifications to the NHC structure, such as adding long aliphatic side chains to imidazolium salts, have enabled efficient this compound condensation in aqueous media through the formation of micelles. beilstein-journals.orgd-nb.infourfu.ru Bis(benzimidazolium) salts connected by an aliphatic bridge have also been shown to be efficient catalysts in water, creating a hydrophobic environment for the reaction. beilstein-journals.orgd-nb.infonih.gov

Sterically Encumbered NHCs: The steric properties of the NHC, particularly the N-substituents, significantly impact catalytic activity. For instance, studies comparing catalysts like IMes and the more hindered IPr have shown that less sterically hindered carbenes can be more effective for certain substrates. nih.gov

The continuous development of novel NHC architectures, including chiral variants and those designed for specific reaction media, has transformed the this compound condensation into a highly versatile and tunable synthetic method. researchgate.netsemanticscholar.org

Evolution of N-Heterocyclic Carbene (NHC) Catalysts for this compound Condensation
Era/TypeKey Catalyst StructureNotable Features & Advancements
Early DiscoveriesThiazolium SaltsFirst NHC precursors used; linked to thiamine (Vitamin B1) catalysis. beilstein-journals.orgurfu.ru
Modern ArchitecturesTriazolium SaltsHighly effective for asymmetric (enantioselective) this compound reactions. beilstein-journals.orgd-nb.info
Modern ArchitecturesImidazolium SaltsVersatile; can be modified with long alkyl chains for reactions in water. d-nb.infourfu.ru
Modern ArchitecturesBenzimidazolium SaltsUsed as effective organocatalysts in both organic solvents and water. d-nb.infoeurjchem.com

Structural Characterization and Reactivity of the Breslow Intermediate

Central to the N-heterocyclic carbene (NHC)-catalyzed this compound condensation is the Breslow intermediate. First postulated by Ronald Breslow in 1958, this key intermediate is an enaminol-like structure that accounts for the observed umpolung of the aldehyde's typically electrophilic carbonyl carbon. nih.govrsc.orgnih.gov The formation of this intermediate begins with the nucleophilic addition of the NHC to an aldehyde, generating a tetrahedral intermediate. nih.gov A subsequent proton transfer results in the formation of the Breslow intermediate, a species where the former carbonyl carbon has become nucleophilic due to conjugation with the nitrogen and sulfur (in the case of thiazoliums) lone pairs. nih.gov

The reactivity of the Breslow intermediate is twofold. In the classical ionic pathway, its nucleophilic carbon attacks the electrophilic carbonyl carbon of a second aldehyde molecule. beilstein-journals.org This step leads to the formation of an alkoxide intermediate, which, after another proton transfer and elimination of the NHC catalyst, yields the final α-hydroxy ketone product, this compound. nih.gov However, more recent studies have revealed a second potential reaction pathway. Experimental and computational data have provided evidence that the Breslow intermediate can undergo a single electron transfer (SET) process to form a radical pair. nih.govresearchgate.net This suggests that the Breslow intermediate is not only a key player in the ionic mechanism but also a likely precursor to radical species in alternative or parallel reaction pathways. nih.gov

Kinetic and Mechanistic Studies of Catalytic Cycles and Rate-Limiting Steps

Kinetic studies have been instrumental in refining the understanding of the this compound condensation's catalytic cycle and identifying its rate-limiting steps. The complexity of the reaction means that the rate-determining step (RDS) can vary depending on the specific catalyst and reaction conditions.

In the cyanide-catalyzed version of the reaction, computational studies have shown that while the C-C bond formation step has a high activation energy, other steps, such as the formation of the initial carbanion intermediate and the final release of the cyanide catalyst, can also be competitive as the rate-limiting step. rsc.orgrsc.org

For NHC-catalyzed processes, the kinetic profile differs significantly between catalyst types. For reactions catalyzed by a 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium salt in methanol, kinetic analysis using ¹H NMR spectroscopy revealed that all three major steps—formation of the Breslow intermediate, the subsequent C-C bond formation, and the final product release—are partially rate-determining. acs.org

In contrast, studies on a series of 1,2,4-triazolium ion pre-catalysts demonstrated saturation kinetics. rsc.org At low aldehyde concentrations, the reaction is first-order, but at higher concentrations, the rate becomes zero-order with respect to the aldehyde. rsc.org This leveling of initial rate constants supports a change in the rate-limiting step, with evidence suggesting that the formation of the Breslow intermediate becomes rate-limiting at the plateau region. rsc.org Computational studies have also highlighted the competitive nature of different steps, with the intermolecular proton transfer to form the Breslow enamine and the C-C bond formation step both being identified as potentially rate-determining depending on the proposed pathway. acs.org

Comparative Analysis of Thiazolium and Triazolium Catalyst Systems for Selectivity and Efficiency

The choice between thiazolium- and triazolium-based N-heterocyclic carbene catalysts has a profound impact on the efficiency and selectivity of the this compound condensation. Research has consistently shown that triazolium salts are generally superior catalysts for this transformation.

Chiral triazolium salts have demonstrated the ability to produce this compound products in high yields and with excellent enantiomeric excesses (up to 95% ee), a significant improvement over their thiazolium counterparts, which typically afford products with only moderate optical enrichment. nih.govrsc.org For instance, a bicyclic thiazolium catalyst was reported to give nearly racemic this compound in low yield, highlighting the dramatic difference in performance. nih.gov

Kinetic investigations provide insight into these differences. Triazolium precatalysts exhibit saturation kinetics, a behavior not observed for related thiazolium catalysts under similar conditions. rsc.org Furthermore, the pKa values of triazolium ions are typically 1-3 units lower than their thiazolium analogues, a property that correlates with the enhanced reaction rates observed with triazolium catalysts. rsc.org In cross-benzoin reactions involving two different aldehydes, the catalyst structure can dictate the reaction pathway; thiazolium-derived carbenes may preferentially activate an aromatic aldehyde, while triazolium-derived carbenes can favor the activation of an aliphatic aldehyde. nih.gov

FeatureThiazolium CatalystsTriazolium Catalysts
Efficiency/Yield ModerateHigh
Asymmetric Induction (Enantioselectivity) Low to Moderate (e.g., <51% ee) nih.govHigh to Excellent (e.g., up to 95% ee) nih.govrsc.org
Kinetics No saturation kinetics observed rsc.orgSaturation kinetics observed at high substrate concentrations rsc.org
Acidity (pKa) HigherLower (1-3 units lower than thiazoliums) rsc.org
Reaction Rate Generally SlowerGenerally Faster rsc.org

Identification and Role of Radical Intermediates in NHC-Catalyzed Processes

While the ionic Breslow mechanism has long been the accepted pathway for the this compound condensation, compelling evidence suggests the involvement of radical intermediates. A combination of EPR (Electron Paramagnetic Resonance) spectroscopy and computational chemistry has identified a radical pair as a potential second key intermediate. nih.govresearchgate.net This radical pair is proposed to be derived from the Breslow intermediate via a Single Electron Transfer (SET) process. nih.govresearchgate.net

This finding presents a fundamentally different view of the reaction mechanism, suggesting a possible alternative pathway that involves radical-radical coupling to form the carbon-carbon bond. nih.gov The coexistence of the Breslow intermediate and its corresponding radical has been observed, raising questions about whether these are two consecutive intermediates in the same mechanism or components of two simultaneous, competing pathways. nih.gov However, the role of these radical species is still under investigation. Some studies have proposed that Breslow intermediates cannot undergo a SET with mild oxidants and that oxidative NHC-catalyzed radical transformations may proceed through alternative routes, such as SET from an electron-rich enolate intermediate. acs.org

Thiamine-Catalyzed this compound Condensation Mechanisms

Thiamine (Vitamin B1), in the form of its coenzyme thiamine pyrophosphate, functions as a biological catalyst for reactions analogous to the this compound condensation. sciencemadness.orglatech.edu Its catalytic action provides a non-toxic alternative to cyanide for laboratory syntheses. beyondbenign.org

Mechanistic Similarities and Distinctions from Cyanide-Catalyzed Systems

The thiamine-catalyzed mechanism is functionally analogous to the cyanide-catalyzed pathway. sciencemadness.orglatech.eduias.ac.in Both catalysts achieve the critical "umpolung" of the aldehyde carbonyl carbon, transforming it from an electrophile into a nucleophile. ias.ac.in This is accomplished because both the thiazolium ylide (from thiamine) and the cyanide ion possess the necessary balance of properties: they are effective nucleophiles to attack the aldehyde, they can stabilize the resulting carbanionic intermediate, and they are good leaving groups to be eliminated at the end of the catalytic cycle. sciencemadness.orglatech.edu

The primary distinction lies in the identity and properties of the catalysts themselves. Cyanide is a highly efficient and fast catalyst but is also extremely toxic. sciencemadness.org Thiamine, on the other hand, is an edible vitamin, making it a much safer "green" alternative. sciencemadness.orgbeyondbenign.org However, the thiamine-catalyzed reaction is generally significantly slower than the cyanide-mediated process. sciencemadness.org

AspectCyanide-Catalyzed SystemThiamine-Catalyzed System
Catalyst Cyanide ion (CN⁻)Thiazolium ylide (derived from Thiamine)
Core Mechanism Umpolung of aldehyde via cyanohydrin intermediate sciencemadness.orgUmpolung of aldehyde via adduct with thiazolium ylide libretexts.org
Reaction Speed Fast and efficient sciencemadness.orgMuch slower sciencemadness.org
Toxicity Highly toxic sciencemadness.orgNon-toxic / Edible sciencemadness.orgbeyondbenign.org

Investigation of the Thiazolium Ylide as the Active Catalytic Species

The active catalytic species in the thiamine-catalyzed this compound condensation is the thiazolium ylide. latech.edu This species is generated in situ when a base, such as sodium hydroxide, deprotonates thiamine hydrochloride at the C2 position of its thiazole (B1198619) ring. libretexts.orgpierpalab.comyoutube.com The proton at this position is surprisingly acidic. libretexts.org This acidity is attributed to two main factors: the electron-withdrawing inductive effect of the adjacent positively charged nitrogen atom and the ability of the neighboring sulfur atom to stabilize the resulting negative charge on the conjugate base. latech.edulibretexts.org

The resulting ylide, a species with adjacent positive and negative charges, is a strong nucleophile. latech.edulibretexts.org In the first step of the catalytic cycle, the ylide attacks the carbonyl carbon of an aldehyde molecule. youtube.com The resulting adduct can then be deprotonated at what was formerly the aldehyde C-H bond. This is possible because the negative charge of the resulting carbanion is effectively stabilized by resonance with the positively charged thiazole ring, which acts as an electron sink. libretexts.orgyoutube.com This resonance-stabilized carbanion is the key nucleophilic intermediate—equivalent to the Breslow intermediate in other NHC systems—that attacks a second molecule of benzaldehyde to form the new carbon-carbon bond. libretexts.orgyoutube.com

Alternative Catalytic Systems for this compound Condensation

While traditional methods for this compound condensation have relied on cyanide or thiamine, research has expanded to explore alternative catalytic systems that offer advantages in terms of efficiency, selectivity, and milder reaction conditions. These novel approaches include phase transfer catalysis, supramolecular catalysis, and metal-free systems employing azolium salts and bases.

Application and Mechanistic Aspects of Phase Transfer Catalysis

Phase transfer catalysis (PTC) has emerged as an effective technique for conducting this compound condensation in biphasic systems, typically involving an aqueous phase containing the catalyst and an organic phase with the aldehyde substrate. This method simplifies the work-up procedure as the catalyst remains in the aqueous phase, which can often be reused. rsc.orgacs.org

Application of Phase Transfer Catalysts

A variety of quaternary ammonium (B1175870) salts have been successfully employed as phase transfer catalysts for the this compound condensation of benzaldehyde. These catalysts facilitate the reaction between the cyanide ion (from a source like sodium cyanide in the aqueous phase) and benzaldehyde (in the organic phase). Studies have evaluated the efficacy of different phase transfer agents, with tetra-n-butylammonium bromide (TBAB) showing notable performance, achieving significant conversion and high selectivity for this compound. acs.orgacs.org Other catalysts tested include tetramethylammonium (B1211777) bromide (TMAB), ethyltriphenylphosphonium bromide (ETPB), and tetrabutylammonium (B224687) hydrogensulfate (TBAHS). acs.orgias.ac.in Research has also indicated that benzyltriethylammonium bromide is an effective phase transfer catalyst for this reaction. scientific.net

Table 1: Comparison of Phase Transfer Catalysts in this compound Condensation
CatalystConversion (%)Selectivity (%)
Tetra-n-butylammonium bromide (TBAB)75>95
Tetramethylammonium bromide (TMAB)Data not specifiedData not specified
Ethyltriphenylphosphonium bromide (ETPB)Data not specifiedData not specified
Tetrabutylammonium hydrogensulfate (TBAHS)Data not specifiedData not specified

Data derived from studies on biphasic this compound condensation. acs.orgacs.org

Mechanistic Aspects of Pseudo-Phase Transfer Catalysis

Supramolecular Catalysis Utilizing Cyclodextrin (B1172386) Inclusion Complexes

Supramolecular catalysis offers a green and efficient approach to this compound condensation, particularly in aqueous media. Cyclodextrins (CDs), which are cyclic oligosaccharides, play a pivotal role in this system by forming inclusion complexes with the hydrophobic benzaldehyde molecules. rsc.orgrsc.org

Application of Cyclodextrins

Several types of cyclodextrins have been screened for their catalytic activity in the this compound condensation, including α-CD, β-CD, γ-CD, and modified cyclodextrins. Among these, 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) has demonstrated the highest efficacy, leading to superior yields of this compound. rsc.orgrsc.org The use of HP-β-CD as a cocatalyst with vitamin B1 (thiamine) in water provides an environmentally friendly synthetic route that avoids the use of harmful organic solvents. rsc.org Furthermore, the HP-β-CD and vitamin B1 catalytic system can be recycled multiple times with minimal loss of activity. rsc.orgrsc.org

Table 2: Effect of Different Cyclodextrins on this compound Yield
Cyclodextrin TypeRelative this compound Yield
α-Cyclodextrin (α-CD)Lowest
β-Cyclodextrin (β-CD)Moderate
γ-Cyclodextrin (γ-CD)Moderate
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)Highest

Based on screening studies for this compound condensation in water. rsc.org

Mechanistic Aspects of Cyclodextrin Catalysis

The mechanism of cyclodextrin-mediated this compound condensation involves more than simple phase transfer. The hydrophobic inner cavity of the cyclodextrin encapsulates the nonpolar benzaldehyde molecule, forming an inclusion complex. rsc.orgnih.gov This encapsulation significantly increases the solubility of benzaldehyde in the aqueous reaction medium. rsc.orgrsc.org For instance, HP-β-CD has been shown to increase the solubility of benzaldehyde by 120-fold. rsc.orgrsc.org

Spectroscopic studies, such as 2D-ROESY NMR, have been employed to investigate the complexation behavior of HP-β-CD with benzaldehyde and the reaction intermediates. rsc.orgnih.gov These studies suggest that the cyclodextrin does not merely act as a solubilizing agent but also provides a microenvironment that facilitates the condensation reaction. By bringing the reactants into close proximity within its cavity, the cyclodextrin enhances the reaction rate and efficiency. rsc.org

Metal-Free Catalytic Systems Employing Azolium Salts and Bases

A significant advancement in this compound condensation has been the development of metal-free catalytic systems based on N-heterocyclic carbenes (NHCs). These NHCs are typically generated in situ from the deprotonation of azolium salts (such as thiazolium, triazolium, or imidazolium salts) by a base. nih.govbeilstein-journals.orgwikipedia.org

Application of Azolium Salts and Bases

Various azolium salts have been proven to be effective precatalysts for this compound condensation. jst.go.jp The choice of the azolium salt and the base can influence the reaction's efficiency. The catalytic cycle is initiated by the formation of the NHC, which then acts as the true catalyst. This methodology is versatile and can be applied to a range of aromatic aldehydes. jst.go.jp

Mechanistic Aspects of N-Heterocyclic Carbene Catalysis

The catalytic cycle of NHC-catalyzed this compound condensation is well-established and hinges on the concept of "umpolung" or polarity reversal of the aldehyde's carbonyl carbon. nih.govbeilstein-journals.orgmdpi.com The mechanism, first proposed by Breslow, involves the following key steps: beilstein-journals.orgrsc.org

NHC Formation: The base deprotonates the acidic proton of the azolium salt to generate the nucleophilic N-heterocyclic carbene. mdpi.com

Breslow Intermediate Formation: The NHC attacks the carbonyl carbon of an aldehyde molecule. A subsequent proton transfer leads to the formation of a key intermediate known as the Breslow intermediate. This intermediate is an enaminol-like structure and is crucial for the umpolung of the aldehyde's reactivity. beilstein-journals.orgmdpi.comrsc.org

Nucleophilic Attack: The Breslow intermediate, now nucleophilic at the original carbonyl carbon, attacks a second molecule of the aldehyde. mdpi.com

Product Formation and Catalyst Regeneration: A final proton transfer and elimination of the NHC catalyst yields the this compound product and regenerates the active catalyst, allowing it to re-enter the catalytic cycle. beilstein-journals.orgmdpi.com

Recent studies continue to investigate the finer details of this mechanism, including the direct linkage of the Breslow intermediate to the product side of the reaction. rsc.org

Advanced Synthetic Methodologies for Benzoin and Its Derivatives

Classical and Contemporary Synthetic Routes to Benzoin (B196080)

The primary method for synthesizing this compound is the this compound condensation, a reaction that forms a carbon-carbon bond between two aldehydes.

Classical this compound Condensation: First reported in 1832 by Justus von Liebig and Friedrich Wöhler, the classical this compound condensation involves the dimerization of an aromatic aldehyde, typically benzaldehyde (B42025), to form this compound. wikipedia.org The catalytic version of this reaction, developed by Nikolay Zinin in the late 1830s, utilizes a nucleophilic catalyst. wikipedia.org Cyanide, particularly sodium cyanide in aqueous ethanol, became the traditional catalyst for this transformation. wikipedia.orgorgsyn.org

The mechanism, elucidated by A. J. Lapworth in 1903, involves the nucleophilic attack of the cyanide ion on the aldehyde's carbonyl carbon. wikipedia.org This is followed by a proton transfer and subsequent attack on a second aldehyde molecule. A key feature of this mechanism is the reversal of polarity (an umpolung) at the original carbonyl carbon, which becomes nucleophilic after the initial addition of cyanide. wikipedia.org Finally, elimination of the cyanide catalyst yields this compound. wikipedia.org While effective, the high toxicity of cyanide salts has driven the search for alternative catalysts.

Contemporary Synthetic Routes: Modern approaches to this compound synthesis focus on replacing toxic cyanide with greener and more versatile catalysts.

Thiamine (B1217682) (Vitamin B₁) Catalysis: Thiamine hydrochloride, in the presence of a base, forms a thiazolium salt that acts as the catalytic species. libretexts.org This method mimics the biological role of thiamine in acyloin-like biosynthesis and offers a safer alternative to cyanide for laboratory-scale synthesis. wikipedia.orglibretexts.org The reaction is typically run in ethanol and water for an extended period at or near room temperature. libretexts.org

N-Heterocyclic Carbene (NHC) Catalysis: NHCs, typically generated from thiazolium or triazolium salts, have emerged as powerful catalysts for the this compound condensation. wikipedia.org They function similarly to cyanide by inducing an umpolung of the aldehyde's carbonyl carbon. NHC-catalyzed reactions offer high efficiency and can be adapted for a wide range of substrates, including aliphatic aldehydes. wikipedia.org

Below is a comparative overview of different catalytic systems for the synthesis of this compound from benzaldehyde.

Catalyst SystemTypical SolventsReaction ConditionsTypical YieldReference
Sodium Cyanide (NaCN)Ethanol/WaterReflux for 30-60 min90-92% orgsyn.org
Thiamine Hydrochloride/NaOHEthanol/WaterRoom Temp, 24+ hours~75% libretexts.org
Imidazolium (B1220033) Salt (NHC)DMSO120 °CHigh researchgate.net

Asymmetric Synthesis Strategies for Enantiomerically Pure this compound

This compound possesses a chiral center, meaning it can exist as two non-superimposable mirror images (enantiomers). The development of methods to selectively synthesize one enantiomer over the other is a significant area of research.

The versatility of N-heterocyclic carbenes (NHCs) extends to asymmetric catalysis. By designing NHC catalysts with inherent chirality, it is possible to direct the this compound condensation to favor the formation of one enantiomer, resulting in an enantiomerically enriched product. This is a highly atom-economical method for producing chiral α-hydroxy ketones.

The chiral environment created by the catalyst influences the approach of the second aldehyde molecule to the Breslow intermediate (the key nucleophilic species), leading to a diastereomeric transition state. The difference in the energy of these transition states dictates the enantiomeric excess (ee) of the final product. A variety of chiral NHC precatalysts, often derived from amino acids or other natural products, have been developed to achieve high levels of enantioselectivity in this compound and cross-benzoin reactions.

The reduction of the ketone functional group in this compound yields 1,2-diphenyl-1,2-ethanediol, commonly known as hydrothis compound. This product has two chiral centers, meaning it can exist as three possible stereoisomers: a pair of enantiomers ((R,R) and (S,S)) and an achiral meso compound ((R,S)).

The reduction of this compound with sodium borohydride (NaBH₄) in an alcoholic solvent is a common and effective method that proceeds with high diastereoselectivity. acs.orgacs.org The reaction is kinetically controlled, and the hydride nucleophile's trajectory of attack on the carbonyl carbon is influenced by the existing stereocenter at the adjacent alcohol-bearing carbon. acs.orgacs.org Computational and experimental studies suggest that a hydrogen-bond model can rationalize the observed stereoselectivity, where the hydride approaches from the sterically less hindered face, leading preferentially to the formation of a single diastereomer. acs.orgacs.org While the reduction of benzil (the diketone analog) to hydrothis compound almost exclusively yields the meso-hydrothis compound, the reduction of this compound itself also demonstrates significant stereocontrol. gordon.eduodinity.com

Starting MaterialReducing AgentMajor Product StereoisomerReference
This compoundSodium Borohydride (NaBH₄)Diastereomerically enriched hydrothis compound acs.orgacs.org
BenzilSodium Borohydride (NaBH₄)meso-Hydrothis compound gordon.eduodinity.comyoutube.com

Synthesis of Diverse this compound Derivatives

The core this compound structure can be readily modified to produce a wide array of derivatives with varied chemical properties and potential applications.

This compound can be converted to α-benzoin oxime by reacting it with hydroxylamine. The reaction typically involves dissolving this compound and hydroxylamine hydrochloride in an alcoholic solvent, followed by the addition of a base like sodium carbonate or sodium hydroxide. google.comgoogle.com The reaction proceeds at room temperature over several hours, yielding the crude oxime product which can then be purified by recrystallization. google.comgoogle.com

Further functionalization can create more complex this compound oxime derivatives. For example, multi-substituted derivatives can be prepared through multi-step reaction sequences. One patented method involves reacting a precursor compound with this compound oxime in toluene (B28343) at elevated temperatures to generate novel derivatives with complex ring structures, highlighting the potential for creating diverse molecular architectures from this platform. google.com

Hydroxy-substituted this compound analogs are valuable compounds that can be synthesized via a mixed this compound condensation. An efficient method involves reacting various hydroxy-substituted benzaldehydes in dimethyl sulfoxide (B87167) (DMSO) with potassium cyanide (KCN) as the catalyst, often facilitated by an ultrasonic bath to enhance reaction rates. researchgate.netnih.gov This approach allows for the synthesis of unsymmetrical benzoins with specific hydroxylation patterns on the phenyl rings. nih.gov

These hydroxy this compound analogs can be subsequently oxidized to form the corresponding hydroxy benzil derivatives. A common and effective method for this transformation is the oxidation of the α-hydroxy ketone group using concentrated nitric acid in acetone. libretexts.orgnih.gov The reaction is typically stirred at a moderately elevated temperature (50–70 °C) until the starting material is consumed, yielding the diketone product, benzil. researchgate.netnih.gov

ReactionReactantsReagents/ConditionsProductReference
Hydroxy this compound SynthesisHydroxybenzaldehydesKCN, DMSO, Ultrasonic Bath (70-85 °C)Hydroxy this compound researchgate.netnih.gov
Hydroxy Benzil SynthesisHydroxy this compoundConc. Nitric Acid, Acetone (50-70 °C)Hydroxy Benzil researchgate.netnih.gov

Design and Synthesis of Multi-Substituted this compound Oxime Derivatives with Complex Polycyclic Architectures

The synthesis of advanced this compound oxime derivatives has moved beyond simple substitutions to the construction of complex, multi-ring systems. These polycyclic architectures are of significant interest due to their potential applications in medicinal chemistry and materials science. A novel synthetic pathway has been developed to generate a series of new this compound oxime derivatives characterized by multiple rings and diverse, complex structures google.com.

The general strategy involves a multi-step process. For instance, a precursor can be synthesized through the reaction of a malonate with propargyl bromide, catalyzed by sodium hydride. This intermediate then undergoes further reaction, such as a Sonogashira coupling, followed by a cyclization reaction with this compound oxime in a solvent like toluene at elevated temperatures (95-105 °C) to yield the final multi-substituted, polycyclic this compound oxime derivative google.com. This method provides a pathway to derivatives with more intricate and varied structures than common this compound oximes, opening avenues for broader applications google.com.

While not directly involving this compound oxime, related advanced methodologies for creating complex fused polycyclic heterocyclic compounds are highly relevant. For example, Rhodium(III)-catalyzed tandem C–H activation and cyclization represents a powerful strategy for selectively synthesizing diverse fused polycyclic benzimidazole derivatives rsc.orgrsc.org. This efficient approach for constructing varied annulation products can be precisely controlled by modifying reaction conditions, demonstrating the potential for creating complex molecular architectures from relatively simple precursors rsc.orgrsc.org. Such catalyst-driven, multi-site-selective functionalizations are at the forefront of synthesizing complex organic compounds and could be adapted for creating novel polycyclic systems derived from this compound.

Glycosylation of this compound to Form this compound-O-β-D-glucosides

Glycosylation, the enzymatic or chemical attachment of sugars to another molecule, is a key strategy for modifying the properties of organic compounds. The synthesis of this compound-O-β-D-glucosides involves the attachment of a glucose moiety to the hydroxyl group of this compound, a process that can enhance solubility and biological activity.

A reported method for the synthesis of this compound-O-β-D-glucosides involves dissolving hydroxy benzoins in anhydrous methanol under an inert nitrogen atmosphere nih.govresearchgate.net. A base, such as potassium hydroxide (KOH), is added to the reaction mixture, which is stirred in an ice bath. Subsequently, a protected glucose donor, tetra-O-acetyl-α-D-bromoglucose (TABG), is introduced in a solvent like acetone. The reaction proceeds at room temperature, typically for 12 hours. The final step involves deacetylation of the protecting groups on the sugar moiety, often using sodium methoxide (NaOMe), to yield the final this compound-O-β-D-glucoside nih.govresearchgate.net. This process has been successfully applied to a range of hydroxy this compound and benzil analogs to create a library of glycosylated derivatives for biological evaluation nih.govresearchgate.net.

Step Reagents and Conditions Purpose Reference
1. DeprotonationHydroxy this compound, KOH, Anhydrous Methanol, Ice BathFormation of an alkoxide for nucleophilic attack nih.gov
2. GlycosylationTetra-O-acetyl-α-D-bromoglucose (TABG), Acetone, Room Temperature, 12hAttachment of the protected glucose moiety nih.gov
3. DeacetylationSodium Methoxide (NaOMe)Removal of acetyl protecting groups from the sugar nih.gov

Oxidative Conversion of this compound to Benzil and Other α-Diketones

The oxidation of this compound, an α-hydroxyketone, to benzil, an α-diketone, is a fundamental transformation in organic synthesis. Benzil serves as a crucial building block for various other compounds, including pharmaceuticals and photoinitiators.

A variety of oxidizing agents have been employed for this conversion. Concentrated nitric acid is a classic and effective reagent for this purpose nih.govijarsct.co.inscribd.com. The reaction typically involves heating this compound with nitric acid, which selectively oxidizes the secondary alcohol group to a ketone ijarsct.co.instudylib.net. While effective, this method can produce toxic nitrogen oxide gases.

Other reagents have been developed to achieve this transformation under different conditions. For example, oxovanadium(IV) Schiff base complexes have been used as catalysts for the oxidation of this compound with hydrogen peroxide (H₂O₂) as the oxidant nih.gov. This catalytic system is highly active and selective, achieving excellent conversion to benzil under mild reaction conditions nih.gov. Another approach involves liquid-liquid phase transfer catalysis, using hydrogen peroxide as the oxidizing agent, tetrabutyl ammonium (B1175870) bromide (TBAB) as the phase transfer catalyst, and sodium tungstate as a co-catalyst ijrat.org. Conventional oxidizing agents like dichromate or permanganate are often less suitable as they can lead to cleavage of the carbon-carbon bond, yielding benzaldehyde or benzoic acid instead of benzil studylib.netnih.gov.

Oxidizing System Key Features Yield/Conversion Reference
Concentrated Nitric AcidClassic, efficient methodHigh yield ijarsct.co.inscribd.com
Oxovanadium(IV) Schiff base / H₂O₂Catalytic, mild conditions, high selectivity>99% conversion nih.gov
H₂O₂ / TBAB / Sodium TungstatePhase transfer catalysis, green oxidant (H₂O₂)High conversion ijrat.org
Chromic Acid / PermanganateProne to C-C bond cleavageLow yield of benzil studylib.netnih.gov

Green Chemistry Principles Applied to this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to this compound synthesis has led to significant innovations, including the use of aqueous media, solvent-free conditions, and biocatalysis.

Reaction Implementation in Aqueous Media

Traditionally, the this compound condensation is performed in organic solvents like ethanol. A significant green advancement has been the development of methodologies to conduct this reaction in water. This approach is challenged by the poor solubility of the primary reactant, benzaldehyde, in water rsc.org.

To overcome this, supramolecular catalysis using cyclodextrins (CDs) has been successfully employed rsc.orgscispace.comsemanticscholar.orgnih.gov. Cyclodextrins are cyclic oligosaccharides that can encapsulate nonpolar molecules like benzaldehyde in their hydrophobic cavities, thereby increasing their solubility and facilitating the reaction in an aqueous medium rsc.orgscispace.com. Studies have shown that among various cyclodextrins, 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) exhibits the highest catalytic activity for the Vitamin B1-catalyzed this compound condensation in water rsc.orgscispace.comsemanticscholar.org. This method not only avoids the use of toxic organic solvents but also allows for the recycling of the catalyst system rsc.orgnih.gov. The use of water as a solvent represents a significant step towards a more environmentally benign synthesis of this compound rsc.orgscispace.com.

Development of Solvent-Free Reaction Methodologies

Another key principle of green chemistry is the reduction or elimination of solvents, which often account for the majority of waste in a chemical process. Solvent-free, or solid-state, reaction methodologies for this compound synthesis have been developed to address this issue.

These methods often employ alternative energy sources to promote the reaction. For instance, the this compound condensation has been efficiently carried out under solvent-free conditions using microwave irradiation in the presence of imidazolium-based ionic liquids as catalysts scienceasia.org. The use of ultrasound has also been reported as a green and efficient method for synthesizing this compound derivatives, affording high yields in short reaction times at room temperature, although this may be in a minimal amount of a greener solvent like DMSO asianpubs.org. One approach describes a coenzyme-catalyzed reaction as "solvent-free," emphasizing rapid conversion and the avoidance of hazardous chemicals, though it utilizes aqueous ethanol in its procedure worldwidejournals.com. These methodologies reduce waste, often shorten reaction times, and decrease energy consumption compared to conventional heating methods scienceasia.orgasianpubs.org.

Utilization of Bio-Catalysts and Coenzyme Catalyzed Systems

The classic this compound condensation is catalyzed by highly toxic cyanide ions asianpubs.orglatech.edu. A major breakthrough in the green synthesis of this compound was the discovery that thiamine (Vitamin B1) can effectively catalyze the reaction latech.edusciencemadness.orgmiracosta.edu. In its coenzyme form, thiamine pyrophosphate, it is a catalyst for analogous reactions in biological systems latech.edu.

The mechanism involves the deprotonation of the thiazole (B1198619) ring in thiamine to form a nucleophilic ylide pierpalab.comlibretexts.org. This ylide attacks a molecule of benzaldehyde, and through a series of steps, facilitates the formation of a new carbon-carbon bond with a second benzaldehyde molecule, ultimately releasing this compound and regenerating the thiamine catalyst pierpalab.comlibretexts.orgyoutube.com. This biocatalytic approach replaces a hazardous reagent with an essential vitamin, operates under mild conditions (often in aqueous ethanol at around 60-65°C), and represents a cornerstone of green chemistry in organic synthesis worldwidejournals.commiracosta.edupierpalab.com. The thiamine-catalyzed system has just the right balance of nucleophilicity, ability to stabilize intermediates, and good leaving group qualities, much like the cyanide ion it replaces latech.edusciencemadness.org.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a significant advancement in synthetic chemistry, offering considerable advantages over conventional heating methods, such as dramatic reductions in reaction times, improved yields, and enhanced product purity. researchgate.netwjpps.com This technology utilizes microwave irradiation to directly and efficiently heat the reaction mixture, leading to rapid and uniform heating that can accelerate reaction rates. ijprdjournal.com In the context of this compound synthesis, microwave-assisted protocols have been successfully developed, providing a faster and more efficient alternative to traditional methods. These protocols often employ catalysts like thiamine or N-Heterocyclic Carbenes (NHCs) and can be conducted under various conditions, including solvent-free systems, which aligns with the principles of green chemistry. researchgate.netresearchgate.net

The application of microwave irradiation to the this compound condensation reaction has been shown to significantly shorten the synthesis time from hours to mere minutes. researchgate.netijprdjournal.com For instance, a solvent-free this compound condensation using imidazolium-based ionic liquids as catalysts under microwave irradiation can produce this compound in high yield (up to 97%) and purity within a very short timeframe. researchgate.net This efficiency is a hallmark of microwave-assisted synthesis, making it an attractive methodology for the rapid generation of this compound and its derivatives.

Research has demonstrated the successful application of microwave-assisted techniques for the synthesis of various α-hydroxyketones from a range of aromatic and heteroaromatic aldehydes. researchgate.net One study showcased the use of a catalytic amount of thiamine hydrochloride in a propylene glycol-water system under microwave irradiation (560W) for just 20 seconds, resulting in appreciable yields of the corresponding benzoins. researchgate.net This method proved to be clean, with a straightforward workup and minimal byproduct formation. researchgate.net

Further investigations into optimizing microwave-assisted this compound condensation have explored the use of different catalysts and bases. A recent study in 2023 highlighted that microwave heating can achieve an 88% yield for the condensation of benzaldehyde in just 5 minutes at a relatively low power of 70 watts. researchgate.net This was accomplished using N,N′-(2,4,6-trimethylphenyl)imidazolium chloride (IMesHCl) as the catalyst and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as the base. researchgate.net This particular study underscores the significant impact that the choice of N-heterocyclic carbene catalyst can have on reaction yields in nucleophilic catalysis. acs.org The procedure also offers the advantage of eliminating solvent waste, further enhancing its green credentials. acs.org

The following interactive data tables provide a summary of research findings on the microwave-assisted synthesis of this compound and its derivatives, detailing the specific reaction conditions and outcomes.

Table 1: Thiamine-Catalyzed Microwave-Assisted Synthesis of this compound Derivatives

EntryAldehydeCatalystBaseSolvent SystemPower (W)Time (s)Yield (%)
1BenzaldehydeThiamine hydrochlorideTriethylaminePropylene glycol-water5602071
24-ChlorobenzaldehydeThiamine hydrochlorideTriethylaminePropylene glycol-water5602075
34-MethoxybenzaldehydeThiamine hydrochlorideTriethylaminePropylene glycol-water5602068
42-FuraldehydeThiamine hydrochlorideTriethylaminePropylene glycol-water5602065
52-ThiophenecarboxaldehydeThiamine hydrochlorideTriethylaminePropylene glycol-water5602062

Table 2: N-Heterocyclic Carbene (NHC)-Catalyzed Microwave-Assisted this compound Condensation

EntryAldehydeCatalystBaseSolventPower (W)Time (min)Yield (%)
1BenzaldehydeIMesHClDBUNone70588
2BenzaldehydeImidazolium-based ionic liquidSodium methoxideNone20597

Spectroscopic and Advanced Analytical Characterization of Benzoin and Its Derivatives

Infrared (IR) Spectroscopy for Molecular Fingerprinting and Reaction Monitoring

Infrared (IR) spectroscopy is a powerful tool for the identification of functional groups within a molecule, making it invaluable for the characterization of benzoin (B196080). The IR spectrum of this compound exhibits characteristic absorption bands that serve as a molecular fingerprint. The most prominent of these are the broad peak corresponding to the hydroxyl (-OH) group and the sharp peak of the carbonyl (C=O) group. brainly.combrainly.com

The presence of the hydroxyl group in this compound leads to a broad absorption peak typically observed in the range of 3200–3600 cm⁻¹. brainly.combrainly.com This broadening is a result of intermolecular hydrogen bonding. In one analysis, a distinct peak for the O-H stretch was identified at 3410 cm⁻¹. Another key feature is the strong, sharp absorption band for the carbonyl group (C=O) stretch, which typically appears around 1700 cm⁻¹. For this compound, this peak has been reported at approximately 1664 cm⁻¹. chegg.com The aromatic C-H stretching vibrations are also visible in the region of 3000-3100 cm⁻¹, and C=C stretching vibrations from the aromatic rings are found around 1500-1600 cm⁻¹. brainly.com

IR spectroscopy is not only used for identification but also for monitoring the progress of chemical reactions involving this compound. For instance, in the oxidation of this compound to benzil, the disappearance of the broad O-H stretching band and a shift in the carbonyl peak would indicate the conversion of the secondary alcohol to a diketone. brainly.com Furthermore, time-resolved Fourier Transform Infrared (TR-FTIR) spectroscopy has been employed to investigate the photochemical reactions of this compound derivatives, allowing for the detection and identification of transient intermediates and final products. ustc.edu.cn

Key IR Absorption Bands for this compound
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reported Wavenumber for this compound (cm⁻¹)
Hydroxyl (-OH)O-H Stretch3200–3600 (broad)3410
Carbonyl (C=O)C=O Stretch~1700 (strong, sharp)1664
Aromatic C-HC-H Stretch3000-3100~3000
Aromatic C=CC=C Stretch1500-1600~1581, 1435

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural assignment of organic molecules like this compound. It provides information about the chemical environment of individual atoms.

¹H NMR spectroscopy of this compound provides distinct signals for the different types of protons present in the molecule. The aromatic protons of the two phenyl rings typically appear as a complex multiplet in the region of 7.2 to 8.1 ppm. chemicalbook.com The proton attached to the carbon bearing the hydroxyl group (the methine proton) and the hydroxyl proton itself give rise to characteristic signals. For instance, in a DMSO-d₆ solvent, the methine proton (CH-OH) appears as a singlet or doublet around 6.1 ppm, and the hydroxyl proton (-OH) also appears as a signal in a similar region, often as a doublet. chemicalbook.com

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The carbonyl carbon (C=O) is typically observed far downfield, often around 200 ppm. The carbon attached to the hydroxyl group (CH-OH) appears in the range of 70-80 ppm. The aromatic carbons show a series of signals between 125 and 140 ppm. rsc.orgchegg.com

¹H and ¹³C NMR Chemical Shifts (δ) for this compound
Atom¹H Chemical Shift (ppm) in DMSO-d₆¹³C Chemical Shift (ppm) in CDCl₃
Aromatic Protons7.24 - 8.02 (m)-
Methine Proton (-CHOH)~6.12 (d)-
Hydroxyl Proton (-OH)~6.09 (d)-
Carbonyl Carbon (C=O)-~194.7
Methine Carbon (-CHOH)-~73.2
Aromatic Carbons-126.1 - 142.0

Two-dimensional (2D) NMR techniques, such as Rotating-frame Overhauser Effect Spectroscopy (ROESY), are powerful for elucidating the three-dimensional structure and interactions of molecules in solution. wikipedia.org While specific ROESY studies on this compound are not extensively documented in the provided context, this technique is highly applicable to its derivatives for conformational analysis. ROESY detects through-space correlations between protons that are in close proximity, providing insights into the spatial arrangement of different parts of the molecule.

For this compound derivatives, ROESY could be used to determine the relative orientation of the two phenyl rings and to study the conformation around the central C-C bond. In studies of complexation, ROESY can identify intermolecular interactions between a this compound derivative and a host molecule, revealing which protons of each species are close to one another in the resulting complex. This information is crucial for understanding host-guest chemistry and the binding modes of this compound-based ligands.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. slideshare.net The absorption of UV or visible light by this compound promotes electrons from a lower energy ground state to a higher energy excited state. shu.ac.uk The UV-Vis spectrum of this compound is characterized by absorptions arising from π → π* and n → π* electronic transitions associated with the aromatic rings and the carbonyl group. shu.ac.ukyoutube.com

The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically intense and occur at shorter wavelengths. The n → π* transition of the carbonyl group, involving the promotion of a non-bonding electron to a π* antibonding orbital, is generally less intense and occurs at a longer wavelength. shu.ac.uk The UV spectrum of this compound can be used to select an appropriate wavelength for detection in other analytical techniques, such as High-Performance Liquid Chromatography (HPLC). sielc.com

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. When a molecule like this compound is introduced into a mass spectrometer, it is ionized, often resulting in the formation of a molecular ion (M⁺). chemguide.co.uk This molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments, known as the mass spectrum, is unique to the compound and can be used for its identification. libretexts.org For this compound (C₁₄H₁₂O₂), the molecular ion would have an m/z of approximately 212.24. nist.gov Common fragmentation patterns for aromatic ketones and alcohols can help in elucidating the structure from the mass spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.netresearchgate.net This technique is highly effective for the analysis of complex mixtures containing this compound and its derivatives. nih.govnih.gov In GC-MS, the components of a sample are first separated in the GC column based on their volatility and interaction with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and a mass spectrum is generated. This allows for the positive identification and quantification of this compound in various matrices, such as in natural resins like styrax and this compound balsams. researchgate.netnih.govsemanticscholar.org

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for the separation, identification, and quantification of compounds in a mixture. upb.ro It is widely used for the analysis of this compound and for assessing its purity. nih.govtubitak.gov.tr Various HPLC methods have been developed for this compound, often utilizing reversed-phase chromatography with a C18 column. helixchrom.com

The separation is achieved by passing a pressurized liquid solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). The choice of mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is crucial for achieving good separation. upb.ro Detection is commonly performed using a UV detector set at a wavelength where this compound exhibits strong absorbance. sielc.comhplc.com

HPLC is also capable of separating enantiomers of chiral molecules like this compound. Chiral stationary phases (CSPs) are employed in what is known as chiral HPLC to resolve the (R)- and (S)-enantiomers of this compound. hplc.comlcms.cznih.gov This is particularly important in fields where the stereochemistry of a molecule is critical.

Example HPLC Conditions for this compound Analysis
ParameterCondition 1 (Chiral Separation)Condition 2 (General Analysis)
ColumnShodex ORpak CDBS-453Luna 5 µm C18
Mobile Phase25% CH₃CN + 75% (1.4% CH₃COOH + 0.7% (C₂H₅)₃N + 0.2M NaCl) in H₂OAcetonitrile:Ammonium (B1175870) acetate (B1210297) buffer (pH 4.2) (40:60)
Flow Rate0.5 mL/minNot specified
DetectionUV (254 nm)UV Diode Array
Column Temperature10°CNot specified

Thermal Analysis Techniques for Material Stability and Transformation Studies

Thermal analysis techniques are crucial for evaluating the material stability, purity, and transformation properties of this compound (2-Hydroxy-1,2-diphenylethanone) and its derivatives. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary methods employed for these studies. ias.ac.inrroij.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. rroij.com For this compound, DSC analysis reveals a sharp endothermic peak corresponding to its melting point. The melting point for this compound is consistently reported in the range of 133–137 °C. chemicalbook.comstenutz.eu The sharpness of this peak can also serve as an indicator of the sample's purity. DSC is also instrumental in studying the thermal history of related compounds like benzil, a direct oxidation product of this compound. doaj.org

Thermogravimetric Analysis (TGA) monitors the change in mass of a sample as a function of temperature or time. researchgate.net This technique is essential for determining the thermal stability and decomposition profile of this compound. When subjected to TGA, a material's mass remains constant until a decomposition temperature is reached, at which point a mass loss is recorded. For this compound, heating leads to decomposition, which can generate irritating and toxic gases such as carbon monoxide and carbon dioxide. chemicalbook.com While this compound itself is non-combustible, it decomposes upon heating. chemicalbook.com TGA curves provide critical data on the onset temperature of decomposition and the temperature at which the maximum rate of decomposition occurs, thereby defining the upper limit of its thermal stability.

The table below summarizes the key thermal properties of this compound obtained from these analytical techniques.

PropertyTechniqueObservationReference
Melting PointDSC133 - 137 °C chemicalbook.comstenutz.eu
DecompositionTGADecomposes upon heating chemicalbook.com
Decomposition Products-Irritating and toxic fumes (e.g., CO, CO₂) chemicalbook.com

Advanced Analytical Methods for Compositional Analysis of Natural this compound Resins and Constituents

The chemical composition of natural this compound resin, an exudate from Styrax trees, is complex and varies based on its geographical origin. nih.gov Advanced analytical methods are employed for rapid and detailed compositional analysis, which is crucial for quality control and authentication. nih.govresearchgate.net

Near-Infrared (NIR) spectroscopy is a rapid, non-destructive analytical technique that has been successfully applied to the quality control of various resins. researchgate.net This method measures the absorption of light in the near-infrared region of the electromagnetic spectrum (800–2500 nm). mdpi.com The resulting spectra contain information about the overtone and combination vibrations of molecules, particularly C-H, O-H, and N-H bonds, which are abundant in the organic constituents of this compound resin. nih.gov

In the context of this compound resin analysis, NIR spectroscopy, often coupled with chemometric methods like Partial Least Squares (PLS) regression, can simultaneously determine several quality parameters from a single measurement. researchgate.net These parameters include the content of key chemical constituents, volatile content, and resin content. researchgate.net Its application allows for high-throughput screening and in-process monitoring during the production and processing of resinous materials, ensuring consistent quality without the need for complex sample preparation. nih.govresearchgate.net

Proton Transfer Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS) is a highly sensitive analytical technique used for the real-time detection and quantification of volatile organic compounds (VOCs). mdpi.comnih.gov The technique utilizes the soft chemical ionization of VOCs via proton transfer from H₃O⁺ ions. nih.gov This soft ionization method typically prevents the fragmentation of analyte molecules, providing a clear mass spectrum of the volatile components. mdpi.com

PTR-ToF-MS is particularly valuable for analyzing the complex mixture of volatile and semi-volatile compounds that constitute the characteristic aroma of this compound resin. nih.gov It allows for a rapid and non-invasive chemical fingerprinting of the resin, which can be used to distinguish between different types of this compound (e.g., Siam and Sumatra this compound) based on their unique VOC profiles. nih.govresearchgate.netnih.gov The high mass resolution of the Time-of-Flight (ToF) analyzer enables the separation of isobaric species and the determination of the elemental composition of the detected compounds, providing a detailed characterization of the resin's aroma profile. copernicus.org

Computational Chemistry in Benzoin Research

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It has been widely applied in the study of benzoin (B196080) to unravel complex chemical phenomena.

DFT calculations have been instrumental in mapping the mechanistic pathways of the this compound condensation. The cyanide-catalyzed reaction, a classic example, has been studied extensively to understand its kinetics and thermodynamics. Computational studies, often employing the B3LYP functional, have explored various possible reaction pathways. acs.orgnih.gov

Research has shown that in aprotic solvents, the reaction proceeds through a multi-step mechanism based on the original Lapworth proposal. acs.orgnih.gov A key finding from DFT studies is the identification of the rate-determining step. For the cyanide-catalyzed condensation, the reaction of the cyanide-benzaldehyde complex with a second molecule of benzaldehyde (B42025) to form an α-hydroxy ether has been identified as the dynamic bottleneck, with a calculated activation free energy barrier of approximately 26.9 kcal/mol. acs.orgnih.govresearchgate.net The subsequent step, the formation of a cyanohydrin intermediate, also presents a significant, partially rate-determining barrier of 20.0 kcal/mol. acs.orgnih.govresearchgate.net These computational insights help to explain the concept of "umpolung," or the reversal of polarity of the carbonyl carbon, which is central to the this compound condensation. mdpi.comnih.gov

Table 1: Calculated Energetic Barriers in Cyanide-Catalyzed this compound Condensation

Reaction Step Description Activation Free Energy (ΔG‡) in kcal/mol
Rate-Determining Step Nucleophilic attack of the cyanide-benzaldehyde complex on a second benzaldehyde molecule. 26.9
Partial Rate-Determining Step Formation of the cyanohydrin intermediate from the α-hydroxy ether. 20.0

| Final Step | Elimination of the cyanide catalyst to yield this compound. | 7.60 |

Note: Values are approximate and derived from DFT (B3LYP) calculations in the literature. acs.orgnih.govresearchgate.netnih.gov

DFT is also employed to analyze the electron density distribution within the this compound molecule, providing insights into its chemical bonding and reactivity. figshare.com Techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) and the Electron Localization Function (ELF) are used to perform topological analysis of the electron density. nih.govresearchgate.netaraproceedings.com

This analysis allows for the characterization of chemical bonds, the identification of critical points in the electron density, and the visualization of bonding and non-bonding electron pairs. nih.govresearchgate.net Furthermore, the calculation of the Molecular Electrostatic Potential (MEP) maps the electrostatic potential onto the electron density surface. figshare.com This map is crucial for identifying the nucleophilic (electron-rich) and electrophilic (electron-poor) sites within the this compound molecule, thereby predicting its reactivity towards other chemical species.

Table 2: Application of Electron Density Analysis in this compound Research

Analysis Method Information Gained Relevance to this compound
Quantum Theory of Atoms in Molecules (QTAIM) Characterizes bond paths and critical points. Defines the nature of covalent and non-covalent interactions within the molecule.
Electron Localization Function (ELF) Visualizes regions of high electron localization. Helps to identify the positions of chemical bonds and lone pairs.

| Molecular Electrostatic Potential (MEP) | Maps electrostatic potential on the molecular surface. | Predicts sites for electrophilic and nucleophilic attack, guiding understanding of reactivity. |

Stereochemical Predictions and Rationalizations

Computational methods are particularly powerful in predicting and explaining the stereochemical outcomes of reactions involving this compound.

The enantioselective this compound condensation, catalyzed by chiral N-heterocyclic carbenes such as thiazolium and triazolium salts, has been successfully modeled using computational methods. pnas.orgnih.gov Hybrid quantum mechanics/molecular mechanics (QM/MM) methods, like the ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) approach, have been used to optimize the transition state geometries for these complex catalytic systems. pnas.orgnih.gov

These calculations have not only achieved qualitative agreement with experimental results but have also pinpointed the origins of stereoselection. pnas.org A significant finding is the role of an intramolecular proton transfer in the stereoselectivity-determining step. This transfer helps to create a more rigid transition state, which is a critical factor in controlling the stereochemical outcome. pnas.org Computational studies have also correctly predicted that triazolium-based catalysts tend to be more selective than thiazolium catalysts, a trend that aligns with experimental observations. nih.gov

The reduction of this compound by sodium borohydride to yield hydrothis compound is a classic experiment in organic chemistry that exhibits diastereoselectivity. Computational chemistry provides a framework for rationalizing this outcome. acs.orgacs.org By exploring the conformational potential energy surface of this compound, researchers can model the different ways the hydride nucleophile can approach the carbonyl carbon. acs.orgacs.orgunirioja.es

These models, including Cram's rule and the Felkin-Anh model, are used to predict the relative energies of the possible transition states. acs.org A key insight from these computational analyses is the importance of a hydrogen bond between the incoming borohydride reagent and the hydroxyl group of this compound. acs.orgacs.orgresearchgate.net This H-bond model has proven highly successful in rationalizing the preferential formation of the observed diastereoisomer. acs.orgacs.org

Table 3: Models for Predicting Diastereoselectivity in this compound Reduction

Model Basis of Prediction Predicted Outcome
Cram's Rule Steric hindrance from the largest group on the adjacent chiral center. Predicts the major diastereomer.
Felkin-Anh Model Steric and orbital interactions, considering the positions of the largest and most electronegative groups. Predicts the major diastereomer.
Chelation Control Chelation of a metal ion between the carbonyl oxygen and the adjacent hydroxyl group. Can predict the opposite diastereomer depending on the reagent.

| H-bond Model | Hydrogen bonding interaction between the hydride reagent and the hydroxyl group of this compound. | Rationalizes the observed high diastereoselectivity. |

Time-Dependent Density Functional Theory (TD-DFT) for Photochemical Process Simulations

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in their electronically excited states. This makes it an ideal tool for simulating photochemical processes. nih.govyoutube.comaps.orgmdpi.com

The photochemical α-cleavage (Norrish Type I reaction) of this compound and its derivatives, which is fundamental to their use as photoinitiators, has been investigated using a combination of transient absorption spectroscopy and TD-DFT calculations. nih.gov For a derivative like 3',5'-dimethoxythis compound, TD-DFT calculations were essential in confirming that upon photoexcitation, the molecule undergoes a rapid intersystem crossing (ISC) from the initial excited singlet state (S1) to a reactive nπ* triplet state. nih.gov The α-cleavage then occurs from this triplet state, leading to the formation of radical species. nih.gov

By comparing the computational results for this compound and its derivatives, TD-DFT helps to explain differences in photochemical efficiency. For example, calculations can show how substituents, such as methoxy (B1213986) groups, stabilize the resulting radical fragments, providing a stronger driving force for the cleavage reaction and resulting in a higher quantum yield of photodissociation compared to the parent this compound molecule. nih.gov

Table 4: Photochemical Parameters for this compound vs. a Derivative (DMB)

Parameter This compound 3',5'-dimethoxythis compound (DMB)
Photo-cleavage Quantum Yield 0.35 0.54
Intersystem Crossing (ISC) Time ~1.1 ps ~7.6 ps

| Reactive State | nπ* Triplet State | nπ* Triplet State |

Note: Data is based on combined experimental and TD-DFT studies. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a virtual microscope to observe the motion of atoms and molecules over time. By solving Newton's equations of motion for a system of particles, MD simulations can map the conformational landscape of this compound, revealing the various three-dimensional shapes (conformers) it can adopt and the energetic favorability of each.

Theoretical studies have explored the potential energy surface of this compound to identify its most stable structures. These calculations have revealed the existence of three low-energy structures: cis-benzoin, trans-benzoin, and a dienol tautomer known as cis-stilbendiol. researchgate.net The cis isomer is notably more stable than the trans isomer, a preference attributed to the formation of an intramolecular hydrogen bond between the hydroxyl (-OH) group and the carbonyl (C=O) group. researchgate.net This interaction helps to lock the molecule in a specific conformation.

MD simulations also allow for the detailed study of intermolecular interactions, such as how this compound molecules interact with each other or with solvent molecules. In solution, the conformation of this compound can be influenced by the solvent's properties. nih.gov For example, in solvents with low proton acceptor ability, the intramolecularly hydrogen-bonded cis conformer is preserved. nih.gov However, in solvents that can readily accept protons, an equilibrium between the cis and trans forms can exist. nih.gov In the solid state, intermolecular hydrogen bonds play a significant role in determining the crystal structure. researchgate.net These simulations are crucial for understanding the physicochemical properties of this compound in different environments.

Relative Energies of this compound Conformers and Tautomers
StructureRelative Energy (kcal/mol)Key Stabilizing Feature
cis-Benzoin0.0 (most stable)Intramolecular OH···O hydrogen bond
trans-Benzoin+3.4Less stable due to lack of intramolecular H-bond
cis-Stilbendiol (dienol tautomer)+7.6Least stable of the three low-energy forms

Molecular Docking Studies for Biological Activity Prediction and Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). By simulating the binding process, docking can estimate the strength of the interaction, often expressed as a binding energy or docking score. This information is invaluable for predicting the potential biological activity of a compound and understanding the molecular basis of its action.

Researchers have extensively used molecular docking to investigate the potential of this compound derivatives as inhibitors of various enzymes. acgpubs.orgresearchgate.netnih.gov In these studies, three-dimensional models of the target enzymes are used as receptors. This compound derivatives are then computationally "docked" into the active site of the enzyme—the region where the biological reaction occurs. A strong predicted binding affinity suggests that the compound may act as an inhibitor, blocking the enzyme's function.

For example, docking studies have been performed on methoxy and hydroxy methoxy this compound derivatives to evaluate their potential as inhibitors for enzymes such as α-amylase, α-glucosidase (implicated in diabetes), tyrosinase (involved in pigmentation), and acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) (targets for Alzheimer's disease). acgpubs.orgnih.gov These studies help to identify which chemical modifications to the this compound scaffold are most likely to enhance binding to a specific target. The results guide synthetic chemists in creating new derivatives with improved potency and selectivity. acgpubs.orgnih.govresearchgate.net Molecular docking analysis has shown that various this compound derivatives exhibit high binding affinity for the AChE enzyme, indicating their potential as therapeutic agents. researchgate.netnih.gov

Predicted Enzyme Inhibition by this compound Derivatives from Molecular Docking Studies
Enzyme TargetAssociated ConditionThis compound Derivative Type Showing Potential Inhibition
α-AmylaseDiabetesMethoxy and Hydroxy Methoxy Benzoins
α-GlucosidaseDiabetesMethoxy and Hydroxy Methoxy Benzoins
TyrosinasePigmentation DisordersMethoxy and Hydroxy Methoxy Benzoins
Acetylcholinesterase (AChE)Alzheimer's DiseaseMethoxy and Hydroxy Methoxy Benzoins
Butyrylcholinesterase (BChE)Alzheimer's DiseaseMethoxy Benzoins

Applications and Transformative Reactions of Benzoin in Advanced Organic Chemistry

Benzoin (B196080) as a Synthetic Precursor to Benzil and Other α-Diketones

A primary and well-established application of this compound is its oxidation to form benzil, a yellow crystalline α-diketone. wikipedia.org This transformation is a cornerstone of many undergraduate and graduate organic chemistry laboratory curricula due to its reliability and the distinct color change that accompanies the reaction. The oxidation of the secondary alcohol in this compound to a ketone functionality results in the formation of the 1,2-dicarbonyl structure of benzil. ijarsct.co.in

Several oxidizing agents can be employed for this conversion, with nitric acid being one of the most common and efficient. latech.eduyoutube.com The reaction typically involves heating this compound with concentrated nitric acid. slideshare.netscribd.com During this process, the nitric acid oxidizes the hydroxyl group of this compound to a carbonyl group. slideshare.net Other reagents capable of effecting this oxidation include copper(II) sulfate in pyridine and sodium dichromate in acetic acid, although the latter may lead to lower yields due to side reactions involving carbon-carbon bond cleavage. latech.edu

The resulting benzil is a valuable intermediate in its own right, serving as a precursor for the synthesis of various pharmaceuticals and dyes. ijarsct.co.in Its primary application lies in polymer chemistry, where it functions as a photoinitiator. slideshare.net

Reactant Oxidizing Agent Product Key Transformation
This compoundNitric AcidBenzilOxidation of α-hydroxyketone to α-diketone
This compoundCopper(II) Sulfate/PyridineBenzilOxidation of α-hydroxyketone to α-diketone
This compoundSodium Dichromate/Acetic AcidBenzilOxidation of α-hydroxyketone to α-diketone (potential for side products)

Utility in Polymer Chemistry and Photoinitiation Processes

This compound and its derivatives play a crucial role in the field of polymer chemistry, primarily as photoinitiators for free radical polymerization. rsc.org This application stems from their ability to generate reactive radical species upon exposure to ultraviolet (UV) light.

Photoinitiators are compounds that, upon absorbing light, undergo a photochemical reaction to produce reactive species that can initiate polymerization. researchgate.net this compound and its derivatives are classified as Type I photoinitiators, which means they undergo unimolecular bond cleavage (α-cleavage) upon irradiation to form free radicals. mdpi.com

When exposed to UV light, typically around 365 nm, the this compound molecule absorbs energy and is promoted to an excited state. researchgate.net This excited state is unstable and rapidly undergoes cleavage of the bond between the carbonyl carbon and the adjacent carbon bearing the hydroxyl group. This process, known as Norrish Type I cleavage, generates two radical fragments: a benzoyl radical and a hydroxybenzyl radical. mdpi.com These radicals are highly reactive and can initiate the polymerization of various vinyl monomers, such as acrylates and methacrylates, by adding to the monomer's double bond and starting the polymer chain growth. rsc.orgualg.pt The efficiency of this compound as a photoinitiator can be influenced by its concentration and the specific monomer being polymerized. ualg.pt

In addition to its role as a photoinitiator, this compound is widely used as a degassing agent, particularly in powder coating formulations. wikipedia.orgestron.com During the curing process of powder coatings, entrapped air and other volatile substances can form bubbles, leading to surface defects like "pinholing". wikipedia.orgyuanlicorpcn.com

This compound helps to mitigate these defects by facilitating the removal of these gases. tecmos.com When the powder coating is heated, the this compound melts and is believed to act in a few ways. It can chemically scavenge oxygen and promote the dissolution of gases into the molten resin, thereby minimizing bubble formation. estron.comacs.org Another proposed mechanism is that this compound migrates to the surface and vaporizes, carrying other volatile substances with it. 2017erp.com The typical loading of this compound as a degassing agent is between 0.3% and 1.5% of the total formulation. estron.comyuanlicorpcn.com

Synthesis of Diverse Heterocyclic Compounds from this compound

This compound serves as a valuable starting material for the synthesis of a variety of heterocyclic compounds, which are cyclic compounds containing atoms of at least two different elements in their rings. The reactivity of both the ketone and hydroxyl groups in this compound allows for the construction of important five-membered heterocyclic scaffolds like oxazoles and imidazoles.

Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound can be used in the synthesis of substituted oxazoles through condensation reactions. For instance, reacting this compound with carboxylic acids and ammonium (B1175870) acetate (B1210297) in the presence of a copper catalyst can yield trisubstituted oxazoles. jsynthchem.com The reaction proceeds through the esterification of this compound with the carboxylic acid, followed by an intramolecular reaction with ammonia (from ammonium acetate) to form a dihydroxyoxazole intermediate, which then dehydrates to the final oxazole product. jsynthchem.com

Imidazoles, which contain two nitrogen atoms in a five-membered ring, can also be synthesized from this compound. A common method involves a multicomponent reaction where this compound, an aldehyde, and ammonium acetate react in the presence of a catalyst, such as copper iodide, to form 2,4,5-trisubstituted imidazoles. rsc.org This approach is advantageous as it can also utilize benzil as the starting 1,2-dicarbonyl compound. rsc.orgresearchgate.net

A significant application of this compound in medicinal chemistry is its role in the multistep synthesis of phenytoin, a widely used antiepileptic drug. wikipedia.org The synthesis begins with the oxidation of this compound to benzil, as described in section 6.1. scribd.comsphinxsai.com

The resulting benzil is then subjected to a condensation reaction with urea in the presence of a base, such as sodium hydroxide in ethanol. slideshare.netslideshare.net This reaction proceeds through a pinacol-type rearrangement. slideshare.net The initial condensation of benzil and urea forms an intermediate diol. slideshare.net Subsequent acidification of the reaction mixture induces a rearrangement where one of the phenyl groups migrates, leading to the formation of the final product, 5,5-diphenylhydantoin, which is the chemical name for phenytoin. scribd.comslideshare.net This synthesis is a classic example of how a simple starting material like this compound can be elaborated into a complex and medicinally important molecule through a series of well-defined chemical transformations.

Extension and Functionalization of Aliphatic Aldehydes via this compound-Type Reactions

The classical this compound condensation traditionally involves aromatic aldehydes. However, the scope of this carbon-carbon bond-forming reaction has been significantly expanded to include aliphatic aldehydes through the use of N-heterocyclic carbene (NHC) catalysts, such as those derived from thiazolium salts. wikipedia.orglscollege.ac.in This extension allows for the synthesis of a broader range of α-hydroxy ketones (acyloins). The reaction mechanism is fundamentally the same, involving the "umpolung" or reversal of polarity of the aldehyde's carbonyl carbon. wikipedia.orgtubitak.gov.tr

Normally, the carbonyl carbon of an aldehyde is electrophilic. In the presence of a nucleophilic catalyst like a cyanide ion or an NHC, this polarity is inverted. wikipedia.orgorganic-chemistry.org The catalyst adds to the aldehyde, and after a proton transfer, the former carbonyl carbon becomes nucleophilic. lscollege.ac.inyoutube.com This nucleophilic intermediate, often referred to as a Breslow intermediate, can then attack a second aldehyde molecule. youtube.com This concept of umpolung is a powerful strategy in organic synthesis, enabling the formation of bonds between two carbons that are typically electrophiles. wikipedia.orgegyankosh.ac.in

Recent advancements in NHC catalysis have further enabled the generation of homoenolate equivalents from α,β-unsaturated aldehydes. This process allows for novel annulation reactions with other aldehydes to produce γ-butyrolactones. rsc.orgucsb.edu The choice of a highly hindered NHC catalyst is crucial to direct the reactivity to the β-position of the unsaturated aldehyde and prevent typical this compound or Stetter-type reactions. ucsb.edu

The cross-benzoin reaction between two different aldehydes, particularly an aliphatic aldehyde and an α-ketoester, has been achieved with high chemo- and enantioselectivity using chiral NHC catalysts. researchgate.netorganic-chemistry.org This provides access to enantiomerically enriched tertiary alcohols, which are valuable building blocks in organic synthesis. organic-chemistry.org

Table 1: Examples of Catalysts and Substrates in this compound-Type Reactions of Aliphatic Aldehydes

Catalyst TypeAldehyde 1Aldehyde 2/ElectrophileProduct TypeReference
Thiazolium SaltsAliphatic AldehydeAliphatic AldehydeAcyloin wikipedia.org
N-Heterocyclic Carbene (NHC)α,β-Unsaturated AldehydeAldehydeγ-Butyrolactone ucsb.edu
Chiral Triazolium SaltAliphatic Aldehydeα-KetoesterChiral Tertiary Alcohol researchgate.netorganic-chemistry.org

Conversion of this compound to Diphenyl Alpha-Amino Ketones and Alcohols

This compound and its derivatives serve as valuable precursors for the synthesis of α-amino ketones and, subsequently, 1,2-amino alcohols, which are significant structural motifs in medicinal chemistry. nih.govmdpi.com A key transformation in this regard is the aza-benzoin condensation, which is a coupling reaction between an aldehyde and an imine, catalyzed by an N-heterocyclic carbene (NHC). nih.govmdpi.com This reaction offers a direct and atom-economical route to α-amino ketones. mdpi.com

The primary advantage of the aza-benzoin reaction over a cross-benzoin reaction between two different aldehydes is the enhanced chemoselectivity. nih.gov The inherent difference in reactivity between an aldehyde and an imine allows for a more controlled reaction, minimizing the formation of undesired homodimerization products. nih.gov The electrophilicity of the imine can be further fine-tuned by the choice of the substituent on the nitrogen atom. mdpi.com

The α-amino ketones synthesized through this method are versatile intermediates. mdpi.com For instance, they can be readily reduced to form 1,2-amino alcohols. nih.govrwth-aachen.de The development of chiral NHC catalysts has enabled asymmetric aza-benzoin reactions, providing access to enantioenriched α-amino ketones and, consequently, chiral 1,2-amino alcohols. nih.gov

Table 2: Synthesis of α-Amino Ketones via Aza-Benzoin Condensation

AldehydeImineCatalystProductReference
Various AldehydesN-Sulfonyl IminesThiazolylidene carbenesα-Amido Ketones nih.gov
Aryl AldehydesN/APeptide-derived Thiazolium SaltEnantioenriched α-Amido Ketones nih.gov
Aliphatic AldehydesN-Boc IminesChiral Triazolylidene carbenesEnantioenriched α-Amido Ketones nih.gov

Retro-Benzoin Condensation for Targeted Ketone Synthesis

The this compound condensation is a reversible reaction, and the reverse process is known as the retro-benzoin condensation. wikipedia.orglscollege.ac.in This reaction proceeds under thermodynamic control and can be synthetically useful for the preparation of specific ketones that may be challenging to synthesize through other routes. wikipedia.orglscollege.ac.in If a this compound or an acyloin can be synthesized, it can then be cleaved into its constituent carbonyl compounds. wikipedia.org

The mechanism of the retro-benzoin condensation is the exact reverse of the forward reaction and can be catalyzed by nucleophiles such as cyanide ions or N-heterocyclic carbenes (typically derived from thiazolium salts). wikipedia.orgresearchgate.net The reaction involves the cleavage of the carbon-carbon bond between the carbonyl group and the hydroxyl-bearing carbon of the α-hydroxy ketone. researchgate.net

This methodology has been successfully applied to α-substituted benzoins to produce the corresponding ketones in good yields. researchgate.net For example, when α-benzylthis compound is treated with potassium cyanide, it undergoes carbon-carbon bond cleavage to form deoxythis compound (B349326) and benzaldehyde (B42025). researchgate.netresearchgate.net The efficacy of the catalyst can be influenced by the nature of the cyanide source, with tetrabutylammonium (B224687) cyanide showing greater effectiveness than potassium cyanide in some cases. researchgate.net Azolium salts have also been demonstrated to be effective catalysts for this transformation. researchgate.net

Table 3: Examples of Ketone Synthesis via Retro-Benzoin Condensation

Starting Material (α-Substituted this compound)CatalystProduct (Ketone)Product (Aldehyde)Reference
α-Benzylthis compoundPotassium CyanideDeoxythis compoundBenzaldehyde researchgate.net
Various α-Substituted BenzoinsPotassium Cyanide / Azolium SaltsCorresponding KetonesCorresponding Aldehydes researchgate.net

Complexation Chemistry of this compound with Metal Ions and Ligand Design

This compound and its derivatives are effective ligands in coordination chemistry due to the presence of both hydroxyl and ketone functional groups, which can chelate to metal ions. nih.govrsc.org The ability of this compound-based structures to form stable complexes with a variety of metal ions has led to their exploration in areas such as catalysis and the development of new materials. nih.govrsc.org For instance, this compound-supported titanium catalysts have been shown to be effective in polymerization reactions. rsc.org

The design of ligands based on the this compound framework is an active area of research. By modifying the this compound structure, it is possible to tune the electronic and steric properties of the resulting ligand, thereby influencing the characteristics of the metal complex. nih.gov For example, Schiff bases derived from this compound can be synthesized and subsequently complexed with metal ions like Cu²⁺, Co²⁺, Ni²⁺, and Cd²⁺. nih.gov These complexes often exhibit interesting biological activities. nih.gov

This compound oximes, another class of this compound derivatives, are also well-known for their chelating abilities and form complexes with various transition metals. ijstm.comresearchgate.net The coordination in these complexes typically occurs through the hydroxyl oxygen and the oximino nitrogen atoms. ijstm.com The resulting metal complexes have been investigated for their antimicrobial properties. ijstm.com The versatility of the this compound scaffold allows for the design of ligands with varying denticity and coordination modes, making it a valuable platform for the development of new metal complexes with tailored properties. digitellinc.comacs.org

Table 4: Examples of Metal Complexes with this compound-Based Ligands

Ligand TypeMetal Ion(s)Coordination ModeApplication/Property StudiedReference
This compound Schiff BaseCu²⁺, Co²⁺, Ni²⁺, Cd²⁺N/AAntimicrobial Activity nih.gov
This compoundTi⁴⁺N/APolymerization Catalyst rsc.org
This compound OximeCr³⁺, Fe³⁺Hydroxyl Oxygen, Oximino NitrogenAntimicrobial Activity ijstm.com
This compound DerivativesVarious Transition MetalsN/AAntitumor Activity nih.gov

Advanced Research on Biological Activities of Benzoin and Its Derivatives

Investigation of Antioxidant Properties and Radical Scavenging Mechanisms

Research indicates that benzoin (B196080) and its derivatives exhibit notable antioxidant capabilities, suggesting potential therapeutic applications. These effects are frequently linked to the presence of phenolic compounds and their capacity to neutralize free radicals. Studies involving hydroxy methoxy (B1213986) this compound/benzil analogs, for example, have demonstrated effective antioxidant properties across multiple assessment methods, including FRAP, CUPRAC, and DPPH assays. nih.gov The presence of a free hydroxyl group at the benzylic position in benzoins appears to significantly contribute to their antioxidant efficacy. acgpubs.org

The mechanisms by which related compounds, such as polyphenolic deoxybenzoins and benzimidazole-arylhydrazone hybrids, scavenge radicals have been explored through computational approaches like Density Functional Theory (DFT). These studies suggest the involvement of mechanisms such as Hydrogen Atom Transfer (HAT), Sequential Proton Loss Electron Transfer (SPLET), and Radical Adduct Formation (RAF) in the deactivation of free radicals. nih.govnih.govmdpi.com The specific mechanism can be influenced by the solvent environment; HAT is often dominant in the gas phase, while SPLET is favored in polar solvents. nih.govmdpi.com The position and nature of substituents on the this compound core can impact the radical scavenging capacity and the most reactive sites for these mechanisms. nih.govvistas.ac.in

Data from studies on synthesized this compound derivatives illustrate varying degrees of antioxidant activity. Certain synthesized derivatives have shown good free radical inhibitory and scavenging capabilities, which are correlated with the presence of electron-withdrawing and electron-donating groups as substituents. vistas.ac.in

Compound/Extract Assay Method Observed Activity Reference
Hydroxy methoxy this compound/benzil analogs FRAP, CUPRAC, DPPH Most effective antioxidant properties compared to other analog groups nih.gov
Synthesized this compound Derivatives DPPH, ABTS, FRAP, H2O2 Good free radical inhibitors and scavengers, enhanced by substituents vistas.ac.in
Phyllosticta sp. 6454 extract (from Styrax this compound endophytic fungi) DPPH 37.59 ± 0.05% inhibition frontiersin.orgnih.gov
Phyllosticta sp. 6454 extract (from Styrax this compound endophytic fungi) ABTS 25.04 ± 0.27 mgTE/g frontiersin.orgnih.gov
Neopestalotiopsis sp. 6431 extract (from Styrax this compound endophytic fungi) DPPH 49.65 ± 0.80% inhibition frontiersin.orgnih.gov
Neopestalotiopsis sp. 6431 extract (from Styrax this compound endophytic fungi) FRAP 197.49 ± 8.65 mgTE/g frontiersin.orgnih.gov

Anti-inflammatory Activity Profiling and Cellular Pathways

This compound resin and its extracts have a history of traditional use for treating inflammation, and contemporary research supports these anti-inflammatory properties. ontosight.airesearchgate.net The anti-inflammatory effects of this compound oil, for instance, are considered beneficial for reducing inflammation in the gastrointestinal tract and alleviating external inflammations such as rashes. lybrate.com

While the precise cellular pathways modulated by this compound and its derivatives are still under investigation, studies on related compounds like benzo[d]thiazol-2-amine derivatives have explored the inhibition of enzymes such as COX-1 and COX-2 as a potential mechanism underlying their anti-inflammatory response. eco-vector.com Research on novel hydrazide and hydrazone derivatives has also highlighted their anti-inflammatory potential, with some compounds demonstrating significant edema reduction in preclinical models. mdpi.com

Antimicrobial Efficacy Against Bacterial and Fungal Pathogens

This compound and its derivatives have shown effectiveness against a variety of bacterial and fungal pathogens. This compound resin itself has demonstrated antibacterial and antifungal properties, making it relevant for applications in wound care and as a preservative. ontosight.ai The fumes produced from burning this compound resin have been shown to inhibit the growth of indoor environmental microbes, including Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. ijmrhs.com

Studies on synthesized this compound derivatives, such as this compound thiosemicarbazone and its metal complexes (Co(II) and Ni(II)), have assessed their antibacterial activities against various pathogenic bacterial strains including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Pseudomonas vulgaris, and Bacillus subtilis. science-line.comresearchgate.net Some of these complexes, particularly the Co(II) complex of this compound thiosemicarbazone, have exhibited promising antibacterial activity, in some instances comparable to or exceeding that of standard antibiotics like Kanamycin against certain strains. science-line.com

Extracts of Styrax this compound have also been investigated for their antibacterial activity. An ethyl acetate (B1210297) extract of gum this compound from North Sumatra demonstrated the ability to inhibit the growth of the gram-positive bacterium Staphylococcus aureus, showing both bacteriostatic and bactericidal effects. researchgate.net However, this extract displayed less activity against Escherichia coli. researchgate.net Molecular docking studies suggest that compounds present in S. This compound extract may exert antibacterial effects by binding to essential bacterial enzymes like dihydrofolate reductase (DHFR) in Staphylococcus aureus. researchgate.nettandfonline.com

Deoxythis compound (B349326) derivatives synthesized from genistein (B1671435) have also been evaluated for their antibacterial and antifungal activities against various strains, including Bacillus subtilis, Escherichia coli, Pseudomonas fluorescence, Staphylococcus aureus, Aspergillus niger, Candida albicans, and Trichophyton rubrum. nih.gov Most of these compounds exhibited comparable antibacterial activity. nih.gov

Compound/Extract Microorganism MIC (mg/mL) MBC (mg/mL) Reference
Ethyl acetate extract of Gum this compound Staphylococcus aureus 1.00 2.00 researchgate.net
Ethyl acetate extract of Gum this compound Escherichia coli >4.00 >4.00 researchgate.net
Co(II)-Benzoin thiosemicarbazone complex Escherichia coli N/A (Zone of inhibition 29 mm at 600µg/disc) N/A science-line.com
This compound thiosemicarbazone Bacillus subtilis N/A (Moderate activity at 600µg/disc) N/A science-line.com
Synthesized this compound Derivatives (B2, B3, B5, NB3, NB4, NB5) Pseudomonas aeruginosa N/A (Good-to-moderate activity) N/A researchgate.net
Synthesized this compound Derivatives (B2, B3, B5, NB3, NB4, NB5) Pseudomonas vulgaris N/A (Good-to-moderate activity) N/A researchgate.net
Synthesized this compound Derivatives (B2, B3, B5, NB3, NB4, NB5) Escherichia coli N/A (Good-to-moderate activity) N/A researchgate.net
Synthesized this compound Derivatives (B2, B3, B5, NB3, NB4, NB5) Staphylococcus aureus N/A (Good-to-moderate activity) N/A researchgate.net
Synthesized this compound Derivatives (B2, B3, B5, NB3, NB4, NB5) Bacillus subtilis N/A (Good-to-moderate activity) N/A researchgate.net
Deoxythis compound derivatives from genistein Bacillus subtilis N/A (Comparable activity) N/A nih.gov
Deoxythis compound derivatives from genistein Escherichia coli N/A (Comparable activity) N/A nih.gov
Deoxythis compound derivatives from genistein Pseudomonas fluorescence N/A (Comparable activity) N/A nih.gov
Deoxythis compound derivatives from genistein Staphylococcus aureus N/A (Comparable activity) N/A nih.gov
Deoxythis compound derivatives from genistein Aspergillus niger N/A N/A nih.gov
Deoxythis compound derivatives from genistein Candida albicans N/A N/A nih.gov
Deoxythis compound derivatives from genistein Trichophyton rubrum N/A N/A nih.gov

Enzyme Inhibition Studies: Cholinesterases, Tyrosinase, α-Amylase, and α-Glucosidase

This compound and its derivatives have been investigated for their inhibitory effects on various enzymes relevant to neurological disorders and metabolic conditions.

Studies on hydroxy methoxy this compound/benzil analogs have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of acetylcholine. nih.gov Compound 11 among these analogs exhibited notable activity against AChE, while compound 2 showed good activity against BChE. nih.gov Molecular docking analysis suggested a strong binding affinity of these compounds to the AChE enzyme. nih.gov

Inhibition of tyrosinase, an enzyme involved in melanin (B1238610) production, has also been explored. Compound 13 from the hydroxy methoxy this compound/benzil analog series demonstrated promising activity against tyrosinase. nih.gov

Furthermore, this compound derivatives have been studied for their effects on α-amylase and α-glucosidase, key enzymes in carbohydrate digestion and glucose absorption. Inhibiting these enzymes is a strategy for managing postprandial hyperglycemia in diabetes. mdpi.comresearchgate.net Research on hydroxy methoxy this compound/benzil analogs identified compound 28 as effective against α-amylase and compound 9 against α-glucosidase. nih.gov Endophytic fungi isolated from Styrax this compound have also shown α-glucosidase inhibitory activity. frontiersin.orgnih.gov For instance, extracts from Phyllosticta sp. 6454 and Neopestalotiopsis sp. 6431 exhibited α-glucosidase inhibitory activity. frontiersin.orgnih.gov

Compound/Extract Enzyme Targeted IC50 Value Reference
Compound 11 (Hydroxy methoxy this compound analog) Acetylcholinesterase Best activity (specific IC50 not provided) nih.gov
Compound 2 (Hydroxy methoxy this compound analog) Butyrylcholinesterase Best activity (specific IC50 not provided) nih.gov
Compound 13 (Hydroxy methoxy this compound analog) Tyrosinase Best activity (specific IC50 not provided) nih.gov
Compound 28 (Methoxy this compound/benzil-O-β-d-glucoside analog) α-Amylase Best activity (specific IC50 not provided) nih.gov
Compound 9 (Hydroxy methoxy this compound analog) α-Glucosidase Best activity (specific IC50 not provided) nih.gov
Phyllosticta sp. 6454 extract α-Glucosidase 52.15 ± 10.08% inhibition frontiersin.orgnih.gov
Neopestalotiopsis sp. 6431 extract α-Glucosidase 52.88 ± 4.93% inhibition frontiersin.orgnih.gov

Cytotoxic and Antitumor Activities in Various Cell Lines

This compound and its derivatives have demonstrated cytotoxic and antitumor activities against various cancer cell lines. Crude extracts of this compound and purified monomers have been reported to exhibit antitumor and cytotoxic properties. nih.govencyclopedia.pub

This compound itself has shown antiproliferative activities, inhibiting the growth of colon cancer cell line HCT-116 with an IC50 of 2.12 mM. medchemexpress.commedchemexpress.com this compound is also identified as a PI3Kα inhibitor, which may contribute to its anticancer effects. medchemexpress.com

Synthesized this compound derivatives have been extensively studied for their cytotoxic potential. A series of hydroxy methoxy benzoins and benzils have shown different cytotoxic effects in various cell lines. nih.gov Some of these compounds exhibited effectiveness comparable to or better than cisplatin (B142131) in certain cancer cell lines like HeLa and RPE. nih.gov

Derivatives of this compound, such as 1,2-bis(4-methoxyphenyl)-2-oxoethyl benzoates, have been synthesized and evaluated for antiproliferative activity in human colon adenocarcinoma (HCT-116), breast adenocarcinoma (MCF-7), and breast carcinoma (T47D) cell lines. nih.govresearchgate.net These compounds showed antiproliferative effects potentially through the inhibition of PI3Kα and estrogen receptor alpha (ERα). nih.govresearchgate.net They also demonstrated selective inhibitory activity, induction of apoptosis, and suppression of VEGF production. nih.govresearchgate.net

This compound thiosemicarbazone and its complexes have also been investigated for cytotoxic effects. science-line.com The Co(II)-Benzoin thiosemicarbazone complex has shown anticancer activities against Ehrlich Ascites Carcinoma (EAC) cells in mice, inhibiting tumor cell growth, reducing tumor weight, and increasing survival time. researchgate.net Studies suggest that these effects may involve inducing apoptosis. researchgate.netsciepub.com

Other this compound derivatives, including Schiff bases, have been reported to possess anticancer activities against cell lines like HeLa and Ehrlich ascites carcinoma. researchgate.netresearchgate.net The presence of specific functional groups like nitro and hydroxyl groups on benzene (B151609) rings has been implicated in the antitumor effects of some Schiff bases. researchgate.net

Compound/Extract Cell Line Tested IC50 Value Observed Effects Reference
This compound (DL-Benzoin) HCT-116 2.12 mM Inhibition of cell growth, PI3Kα inhibition medchemexpress.commedchemexpress.com
Hydroxy methoxy benzoins/benzils (Compounds 1-16, 21, 24) Various Varied Different effects, some effective compared to cisplatin nih.gov
Compound 5 (Hydroxy methoxy this compound/benzil analog) HeLa, RPE Comparable to or better than cisplatin Anticancer activity nih.gov
1,2-bis(4-methoxyphenyl)-2-oxoethyl benzoates HCT-116, MCF-7, T47D N/A Antiproliferative activity, PI3Kα and/or ERα inhibition, apoptosis induction, VEGF suppression nih.govresearchgate.net
Co(II)-Benzoin thiosemicarbazone complex Ehrlich Ascites Carcinoma (EAC) N/A Tumor cell growth inhibition, reduced tumor weight, increased survival time, apoptosis induction researchgate.netsciepub.com
Schiff bases derived from this compound (PDH, PHP, HHP) HeLa N/A Cytotoxicity researchgate.net
Schiff bases derived from this compound (PDH, PHP, HHP) Ehrlich Ascites Carcinoma (EAC) N/A Antitumor effects researchgate.net

Neuroprotective Effects and Associated Mechanisms

This compound and its derivatives have shown potential neuroprotective effects. Crude extractions of this compound and purified monomers have been reported to exhibit neuroprotective properties. nih.govencyclopedia.pub

Research on benzimidazole-arylhydrazone hybrids, which share structural similarities with this compound derivatives, has demonstrated promising neuroprotective potential. nih.gov Studies using an in vitro model of H2O2-induced oxidative stress on the SH-SY5Y cell line revealed that a compound with a vanilloid structural fragment significantly preserved cell viability, showing superior activity compared to reference compounds like melatonin (B1676174) and rasagiline. nih.gov Another compound with a catecholic moiety also exhibited good neuroprotective activity. nih.gov

The neuroprotective effects of these compounds are linked, at least in part, to their antioxidant properties and radical scavenging abilities. nih.gov Computational studies have characterized their capacity to deactivate various free radicals, including hydroxyl, alkoxyl, and hydroperoxyl radicals, through mechanisms such as hydrogen atom transfer and radical adduct formation. nih.gov

Pesticidal Properties and Ecotoxicological Implications

This compound and its derivatives have been investigated for their pesticidal properties. Crude extractions of this compound and purified monomers have been reported to possess pesticidal activities. nih.govencyclopedia.pub

Studies on Schiff bases derived from this compound, such as PDH, PHP, and HHP, have evaluated their pesticidal activities against Tribolium castaneum (confused flour beetle). researchgate.netinnspub.netsemanticscholar.org These compounds demonstrated varying degrees of toxicity to the pest. researchgate.netinnspub.netsemanticscholar.org The Schiff base this compound thiosemicarbazone and its complexes with Co(II) and Ni(II) have also been studied for their pesticidal effects against Tribolium castaneum. sciepub.cominnspub.net The Co(II)-Benzoin thiosemicarbazone complex showed better pesticidal activity compared to the ligand alone. innspub.net

Compound/Complex Pest Tested LD50 (mg/cm²) @ 24 hours Reference
This compound thiosemicarbazone (BTSC) Tribolium castaneum 3.343363 innspub.net
Co(II)-Benzoin thiosemicarbazone complex Tribolium castaneum 1.633098 innspub.net
Ni(II)-Benzoin thiosemicarbazone complex Tribolium castaneum 3.344224 innspub.net
PDH (Schiff base from this compound) Tribolium castaneum 15.1268 researchgate.netsemanticscholar.org
PHP (Schiff base from this compound) Tribolium castaneum 3.0922 researchgate.netsemanticscholar.org
HHP (Schiff base from this compound) Tribolium castaneum 3.0922 researchgate.netsemanticscholar.org
Co(II) Schiff base complex Tribolium castaneum 1.5206 researchgate.netsemanticscholar.org
Cu(II) Schiff base complex Tribolium castaneum 14.8576 researchgate.netsemanticscholar.org
Zn(II) Schiff base complex Tribolium castaneum 3.2829 researchgate.netsemanticscholar.org

Information regarding the ecotoxicological implications of this compound and its derivatives is less extensively covered in the provided search results. While some studies mention the potential for environmental persistence and non-selectivity of certain pesticides semanticscholar.org, specific ecotoxicological data for this compound compounds would require further investigation beyond the scope of the current information.

Structure-Activity Relationship (SAR) Investigations of this compound Analogs

Structure-Activity Relationship (SAR) studies are crucial in understanding how modifications to a chemical scaffold influence its biological activity. For this compound and its analogs, SAR investigations have explored various structural changes and their impact on a range of biological effects, including antioxidant, antimicrobial, enzyme inhibition, and cytotoxic activities.

Studies on deoxythis compound derivatives have examined their antibacterial and antifungal properties, with SAR analysis helping to elucidate which structural elements are important for activity against specific microbial strains thegoodscentscompany.com.

Investigations into this compound derivatives for anti-Helicobacter pylori activity, specifically urease inhibition, have indicated that analogs bearing a catechol moiety as ring A are generally more potent than those with a pyrogallol (B1678534) unit. Substitutions on the B-ring, such as with fluorine, bromine, or chlorine, can also impact anti-urease activity, with the position of the halogen being a factor wikipedia.org.

Furthermore, this compound has served as a scaffold for the synthesis of other heterocyclic compounds with biological relevance. For example, pyrrole (B145914) derivatives synthesized from this compound have been studied for their inhibition of metallo-β-lactamases. SAR studies on these pyrrole analogs revealed that specific features, such as the 3-carbonitrile group, vicinal 4,5-diphenyl groups, and the N-benzyl side chain, are important for their inhibitory potency against different metallo-β-lactamase subclasses ontosight.ai.

While specific quantitative data tables detailing the activity of a wide range of this compound analogs with precise structural variations were not extensively available in the immediate search results, the qualitative findings from these SAR studies highlight the importance of targeted structural modifications. These modifications, including the introduction of hydroxyl or methoxy groups, changes to the oxidation state of the benzylic carbon (as in benzils), alterations to the carbon skeleton (as in stilbenoids or deoxybenzoins), and the incorporation into different ring systems (like pyrroles), significantly influence the observed biological activities.

Compound ClassKey Structural Features Implicated in SARAssociated Biological Activities
BenzoinsFree benzylic hydroxyl groupAntioxidant fishersci.cafragranceu.com
Methoxy/Hydroxy BenzoinsSubstitution pattern on phenyl ringsEnzyme inhibition, Antimicrobial, Antioxidant, Cytotoxic fishersci.befishersci.cafragranceu.comnih.govnih.gov
DeoxybenzoinsStructural elementsAntibacterial, Antifungal thegoodscentscompany.com
This compound DerivativesSubstituents on phenyl rings (e.g., catechol vs pyrogallol, halogen position)Anti-Helicobacter pylori (urease inhibition) wikipedia.org
Pyrrole Derivatives (synthesized from this compound)3-carbonitrile, 4,5-diphenyl groups, N-benzyl chainMetallo-β-lactamase inhibition ontosight.ai

Advanced Separation and Purification Techniques for Enantiopure Benzoin

Deracemization Strategies for Chiral Benzoin (B196080)

Deracemization combines an enantioselective transformation with an in situ racemization process, allowing the less reactive enantiomer to be converted back into the racemic mixture, which is then continuously resolved tandfonline.com. This can theoretically lead to a complete conversion of the racemate into a single stereoisomeric product tandfonline.com. Various approaches have been developed for the deracemization of this compound and its derivatives, including kinetic resolution methodologies, dynamic kinetic resolution approaches, metal-catalyzed aerobic oxidative kinetic resolution, and reagent-mediated resolution techniques nih.govresearchid.co.

Kinetic Resolution Methodologies

Kinetic resolution (KR) is a process that separates enantiomers based on their different reaction rates with a chiral agent (catalyst or stoichiometric reagent) researchgate.net. In the context of this compound, this typically involves the selective transformation of one this compound enantiomer, leaving the other unreacted or reacting at a significantly slower rate researchgate.net. While simple kinetic resolution is limited to a theoretical maximum yield of 50% for each enantiomer at complete conversion of the faster-reacting enantiomer, it can be a valuable initial step or part of a more complex deracemization strategy tandfonline.com.

Enzymatic kinetic resolution using lipases has been explored for this compound tandfonline.comnih.govacs.org. For instance, lipase (B570770) TL from Pseudomonas stutzeri has shown efficiency in the stereoselective transesterification of (S)-benzoin nih.govrsc.orgd-nb.info. This method, when applied as a simple kinetic resolution, can yield the desired enantiomer with high enantiomeric excess (ee) at approximately 50% conversion nih.gov.

Biocatalytic approaches, such as those employing benzaldehyde (B42025) lyase (BAL), have also been investigated for the kinetic resolution of benzoins through C-C bond cleavage and formation metu.edu.trresearchgate.net.

Dynamic Kinetic Resolution Approaches

Dynamic Kinetic Resolution (DKR) overcomes the 50% yield limitation of KR by incorporating a racemization pathway for the slower-reacting enantiomer, allowing it to be continuously converted into the faster-reacting enantiomer and thus participate in the enantioselective transformation tandfonline.comresearchgate.netrsc.orgd-nb.info. This enables the theoretical achievement of 100% yield of a single enantiomer from a racemic mixture tandfonline.com. DKR is considered a promising route to optically pure this compound and its derivatives rsc.orgd-nb.info.

Combined bio- and chemo-catalytic systems have been successfully applied for the DKR of racemic this compound nih.govrsc.orgd-nb.info. A notable example involves the combination of a stereoselective biocatalyst (e.g., lipase TL) for the kinetic resolution step (e.g., transesterification) and a chemocatalyst for the in situ racemization of the undesired this compound enantiomer nih.govrsc.orgd-nb.info.

Research has demonstrated the effectiveness of using lipase TL from Pseudomonas stutzeri for the transesterification of (S)-benzoin in combination with a racemization catalyst rsc.orgd-nb.info. Early studies utilized homogeneous ruthenium-based catalysts like Shvo's catalyst for racemization nih.govrsc.org. More recently, heterogeneous metal-associated acidic meso-porous silicates, such as Zr-TUD-1, have been identified as effective racemization catalysts compatible with lipase activity in one-pot DKR systems rsc.orgd-nb.info.

Studies have optimized reaction conditions, including solvent and temperature, for these combined systems. For instance, DKR of (rac)-benzoin using immobilized lipase TL (Acc-LipTL) and Zr-TUD-1 in toluene (B28343) at 50 °C has achieved high conversions (>98%) and excellent enantiomeric excess (>97%) within a few hours rsc.orgd-nb.info. The use of heterogeneous catalysts facilitates catalyst recycling, enhancing the sustainability of the process rsc.orgd-nb.info.

N-Heterocyclic Carbenes (NHCs) have also emerged as important organocatalysts for DKR, including applications related to this compound chemistry rsc.orgthieme-connect.comnih.govacs.orgacs.org. Chiral NHCs have been utilized in asymmetric cross-benzoin reactions that operate under DKR conditions, enabling the formation of products with multiple stereocenters and high enantioselectivity rsc.orgthieme-connect.comnih.govacs.orgacs.org. Intramolecular this compound reactions catalyzed by chiral NHCs have also been shown to proceed via DKR, yielding cyclic products with high stereoselectivity thieme-connect.comacs.orgacs.orgfigshare.com.

Data from a study on the DKR of (rac)-benzoin using Acc-LipTL and Zr-TUD-1 highlights the effectiveness of this approach rsc.orgd-nb.info:

Catalyst SystemSolventTemperature (°C)Time (h)Conversion (%)Product ee (%)
Acc-LipTL + Zr-TUD-1Toluene505>98>97
Acc-LipTL + Zr-TUD-12-MeTHF50-ExcellentExcellent

Another example of DKR applied to this compound derivatives involves the enantioconvergent addition reactions employing α-keto esters as electrophiles, where the stereochemical lability of the substrate allows for racemization and subsequent enantioselective reaction catalyzed by chiral species nih.gov.

Metal-Catalyzed Aerobic Oxidative Kinetic Resolution

Metal-catalyzed aerobic oxidative kinetic resolution is another strategy employed for obtaining enantiopure α-hydroxy ketones like this compound nih.govresearchid.coresearchgate.net. This method utilizes a chiral metal complex to selectively catalyze the oxidation of one enantiomer of the racemic substrate using molecular oxygen as the terminal oxidant researchgate.netfrontiersin.orgnih.gov. The unreacted enantiomer is left enriched in the mixture.

Research has explored the use of chiral metal complexes, including those of earth-abundant transition metals, for the oxidative kinetic resolution of secondary alcohols and α-hydroxy ketones frontiersin.orgnih.gov. For this compound, a chiral zinc complex generated in situ from ZnSO4 and a salen ligand has been reported for TEMPO-catalyzed aerobic oxidation frontiersin.orgnih.govresearchgate.net. This approach yielded enantiomerically enriched this compound, although the reported enantiomeric excess was moderate (43% ee) frontiersin.orgnih.gov.

Chiral iron complexes have also been investigated as catalysts for the enantioselective aerobic oxidation of racemic benzoins, demonstrating good selectivity and excellent enantiomeric excess in some cases researchgate.net.

Reagent-Mediated Resolution Techniques

Reagent-mediated resolution techniques involve the use of a chiral stoichiometric reagent that reacts differentially with the enantiomers of a racemic mixture, forming diastereomeric products that can be separated nih.govresearchid.co. While less common for large-scale preparations due to the stoichiometric requirement of the chiral reagent, these methods can be valuable for specific applications or in the development of new resolution strategies.

One classical approach involves the formation of diastereomeric salts through the reaction of racemic this compound with a chiral acid or, after derivatization (e.g., acylation), with a chiral base (alkaloid) surrey.ac.uk. For instance, this compound can react with phthalic anhydride (B1165640) to form a hydrogen phthalate (B1215562) ester, which then forms separable diastereomeric salts with alkaloids surrey.ac.uk. Decomposition of these salts and subsequent hydrolysis can yield optically active this compound surrey.ac.uk. However, basic hydrolysis of this compound hydrogen phthalates can lead to rapid racemization of the this compound surrey.ac.uk. Acid hydrolysis is therefore preferred to preserve the enantiomeric purity surrey.ac.uk.

While the search results provided information on various deracemization strategies, detailed examples of specific reagent-mediated resolution techniques beyond the classical diastereomeric salt formation were less prominent within the context of this compound itself. However, the general principle involves the formation and separation of diastereomers.

Future Research Directions in Benzoin Chemistry

Development of Novel and Highly Selective Catalytic Systems for Benzoin (B196080) Condensation

The this compound condensation, a classic carbon-carbon bond-forming reaction, remains a focal point for the development of advanced catalytic systems. beilstein-journals.orgyoutube.com While traditional cyanide catalysts are effective, their toxicity has spurred the search for safer and more versatile alternatives. google.comworldwidejournals.com N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of organocatalysts for this compound reactions. beilstein-journals.orgresearchgate.net Future work will likely focus on designing NHC catalysts with enhanced enantioselectivity and broader substrate scope.

Key areas for future investigation include:

Chiral Bifunctional Catalysts: The design of catalysts incorporating multiple functional groups to control stereoselectivity in asymmetric this compound condensations is a promising avenue. organic-chemistry.orgsciengine.com For instance, bifunctional N-heterocyclic carbenes have shown high enantioselectivity in certain reactions. sciengine.com

Metal-Based Catalysts: While organocatalysis is dominant, the exploration of metal-based catalysts, such as lanthanum tricyanide, could offer unique reactivity and selectivity. organic-chemistry.org

Phase-Transfer Catalysis: The use of phase-transfer catalysts, like quaternary ammonium (B1175870) salts, in biphasic systems can enhance reaction rates and simplify product isolation, representing a practical approach for industrial applications. acs.org

Catalyst TypeKey FeaturesFuture Research Focus
N-Heterocyclic Carbenes (NHCs) High efficiency, tunable steric and electronic properties.Design of novel chiral NHCs for enhanced enantioselectivity.
Thiazolium Salts Precursors to NHCs, effective in base-catalyzed reactions. wikipedia.orgDevelopment of bifunctional thiazolium salts for asymmetric catalysis. organic-chemistry.org
Cyanide Ions Classic and efficient catalyst. wikipedia.orgDevelopment of safer, solid-supported cyanide catalysts to minimize toxicity.
Metal Cyanides Can offer different reactivity profiles.Exploration of lanthanide and other metal cyanides for novel transformations. organic-chemistry.org

Exploration of Structurally Diverse this compound Derivatives with Tailored Chemical and Biological Properties

This compound and its derivatives are valuable precursors for a wide range of organic compounds, including pharmaceuticals and fine chemicals. nih.govwikipedia.org Future research will continue to explore the synthesis of novel this compound derivatives with customized properties for specific applications. The synthesis of "mixed" benzoins, from two different aldehydes, allows for the creation of a wide array of structurally diverse molecules. wikipedia.org

Promising areas of research include:

Heterocyclic this compound Analogues: The incorporation of heterocyclic moieties into the this compound scaffold can lead to compounds with unique biological activities.

Glycosylated this compound Derivatives: The attachment of sugar molecules to the this compound structure can enhance bioavailability and introduce new pharmacological properties. nih.gov

Polymer-Supported this compound Derivatives: Immobilizing this compound derivatives on polymer supports can facilitate their use as catalysts or in solid-phase synthesis.

Research has demonstrated that hydroxy this compound and benzil analogs exhibit a range of biological activities, as detailed in the table below. nih.gov

ActivityDescription
Antioxidant Phenolic this compound derivatives have shown potential as antioxidants, which can mitigate oxidative stress-related diseases. nih.gov
Antimicrobial Certain this compound derivatives have demonstrated activity against various bacteria and fungi. nih.gov
Enzyme Inhibition This compound analogs have been investigated as inhibitors of enzymes such as acetylcholinesterase and tyrosinase. nih.gov
Cytotoxic Some derivatives have shown cytotoxic effects against cancer cell lines, suggesting potential for anticancer drug development. nih.gov

In-Depth Mechanistic Elucidation of Emerging this compound-Type Reactions and Transformations

A thorough understanding of reaction mechanisms is crucial for the rational design of new catalysts and synthetic methods. The mechanism of the this compound condensation, first proposed by A. J. Lapworth in 1903, involves the umpolung (polarity reversal) of an aldehyde carbonyl group. wikipedia.org The reaction is catalyzed by a nucleophile, such as cyanide or an N-heterocyclic carbene. wikipedia.org

Future mechanistic studies will likely focus on:

The Breslow Intermediate: Further characterization of the key enaminol intermediate, known as the Breslow intermediate, will provide deeper insights into the catalytic cycle.

Computational Modeling: The use of density functional theory (DFT) and other computational methods will continue to be instrumental in mapping reaction pathways and identifying transition states. nih.govresearchgate.net

Kinetic Studies: Detailed kinetic analyses of this compound reactions can help to elucidate the rate-determining steps and the influence of various reaction parameters. nih.gov

Integration of Advanced Computational Methodologies for Predictive Synthesis and Catalyst Design

Computational chemistry has become an indispensable tool in modern organic synthesis. nih.gov In the context of this compound chemistry, computational methods are being used to predict reaction outcomes, design novel catalysts, and elucidate reaction mechanisms. pnas.orgresearchgate.net

Future applications of computational chemistry in this field include:

High-Throughput Virtual Screening: The use of computational tools to screen large libraries of potential catalysts for this compound reactions will accelerate the discovery of new and improved catalytic systems. beilstein-journals.org

Predictive Stereochemistry: Computational models, such as ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics), can predict the stereochemical outcome of asymmetric this compound condensations with a high degree of accuracy. pnas.org

De Novo Catalyst Design: The development of algorithms for the de novo design of catalysts with specific, desired properties will revolutionize the field.

Computational approaches have been successfully applied to predict the stereoselectivity of thiazolium- and triazolium-catalyzed this compound condensations, with good correlation between theoretical predictions and experimental results. pnas.org

Further Expansion of Green Chemistry Principles for Sustainable this compound Production and Application

The principles of green chemistry aim to reduce the environmental impact of chemical processes. instituteofsustainabilitystudies.comepa.gov The application of these principles to this compound synthesis is an area of active research, focusing on the use of safer reagents, renewable resources, and energy-efficient reaction conditions. worldwidejournals.comegrassbcollege.ac.in

Key green chemistry strategies for this compound synthesis include:

Biocatalysis: The use of enzymes or whole-cell systems as catalysts for this compound condensation offers a green alternative to traditional chemical catalysts. Thiamine (B1217682) (Vitamin B1) has been successfully used as a biocatalyst for this reaction. egrassbcollege.ac.in

Alternative Solvents: The replacement of volatile organic solvents with greener alternatives, such as water or ionic liquids, can significantly reduce the environmental footprint of this compound synthesis.

Energy Efficiency: The use of alternative energy sources, such as microwave irradiation or ultrasound, can accelerate reaction rates and reduce energy consumption. nih.gov

The traditional use of potassium or sodium cyanide as a catalyst poses significant environmental and health risks due to its high toxicity. google.com Green synthesis methods aim to replace these hazardous materials with more benign alternatives. google.com

Translational Research on this compound Derivatives for Therapeutic and Industrial Applications

The ultimate goal of much of the research in this compound chemistry is the development of practical applications for these compounds. This compound itself is a precursor to benzil, which is used as a photoinitiator in polymer chemistry. wikipedia.org this compound derivatives also have a long history of use in traditional medicine and are being investigated for a variety of modern therapeutic applications. nih.gov

Future translational research will likely focus on:

Drug Discovery: The development of new this compound-based drugs for a range of diseases, including cancer, infectious diseases, and neurodegenerative disorders, is a major area of interest. nih.govmdpi.com For example, this compound can be used in the preparation of the anti-epileptic drug phenytoin. wikipedia.org

Materials Science: The exploration of this compound derivatives for use in advanced materials, such as polymers, liquid crystals, and organic light-emitting diodes (OLEDs), is a growing field.

Agrochemicals: The development of new this compound-based pesticides and herbicides with improved efficacy and reduced environmental impact is another potential application.

Q & A

Q. How do binuclear copper enzyme models replicate the catalytic oxidation of this compound in biochemical systems?

  • Model Design: Synthesize Cu(II)-phenolate complexes that mimic catechol oxidase activity .
  • Mechanistic Insight: Oxygenation studies (EPR, UV-Vis) reveal μ-η²:η²-peroxo intermediates critical for oxidizing this compound to benzil .

Methodological Notes

  • Contradictions in Data: Discrepancies in catalytic TOF values highlight the need for standardized testing conditions (e.g., oxygen pressure, solvent purity) .
  • Emerging Applications: this compound-based photoinitiators show promise in 3D printing resins but require stability testing under prolonged UV exposure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.